Technical Documentation Center

7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
  • CAS: 108485-02-5

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Application of 7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol in Modern Drug Discovery

Executive Summary The benzoxaborole scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, overcoming the historical stigma of boron-containing compounds as overly reactive or toxic. At the for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoxaborole scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, overcoming the historical stigma of boron-containing compounds as overly reactive or toxic. At the forefront of this structural class is 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS: 108485-02-5), a highly specialized building block[1][2]. By incorporating a methyl group at the 7-position of the benzoxaborole ring, researchers introduce precise steric hindrance adjacent to the boron atom. This seemingly minor modification profoundly impacts the molecule's conformational dynamics, target residence time, and binding affinity, making it a critical intermediate in the synthesis of next-generation anti-parasitic agents and eukaryotic translation initiation factor 4E (eIF4E) inhibitors[3][4].

This technical guide provides an in-depth analysis of the structural chemistry, physical properties, self-validating synthetic workflows, and biological applications of 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol.

Structural Chemistry & Molecular Geometry

The core of 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol consists of a phenyl ring fused to a five-membered oxaborole ring. The boron atom resides at position 1, bonded to a hydroxyl group, while the methyl group is located at position 7, directly adjacent to the boron center.

The sp2⇌sp3 Hybridization Switch

The fundamental mechanism of action for benzoxaboroles relies on the boron atom's empty p-orbital. In its resting state, the boron is sp2 hybridized (trigonal planar) and neutrally charged. However, it acts as a strong Lewis acid. Upon encountering a biological nucleophile—such as the cis-diols of ribose sugars or specific amino acid residues in a protein's active site—the boron atom readily accepts an electron pair. This triggers a structural transition to an sp3 hybridized (tetrahedral), anionic boronate complex[5].

The Causality of the 7-Methyl Substitution

Why modify the 7-position? In structure-activity relationship (SAR) studies, the 7-methyl group provides critical van der Waals interactions within deep hydrophobic pockets of target proteins that are typically unoccupied by endogenous substrates. For instance, in the development of the anti-trypanosomal agent AN11736, replacing a hydrogen with a 7-methyl group drastically improved the IC50​ from the micromolar to the sub-nanomolar range (0.15 nM)[3]. The methyl group restricts the rotational freedom of the boronate complex, locking it into a bioactive conformation and drastically reducing the off-rate ( koff​ ) of the drug-target complex.

Figure 1: The structural transition of the boron center upon nucleophilic target engagement.

Physical and Chemical Properties

The physical properties of 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol dictate its pharmacokinetic behavior and synthetic handling. The electron-donating inductive effect of the 7-methyl group slightly modulates the Lewis acidity of the boron atom compared to the unsubstituted parent compound, optimizing its equilibrium constant at physiological pH (7.4)[6].

Table 1: Quantitative Physical and Chemical Data

PropertyValue / Description
IUPAC Name 1-hydroxy-7-methyl-3H-2,1-benzoxaborole
CAS Registry Number 108485-02-5
Molecular Formula C8​H9​BO2​
Molecular Weight 147.97 g/mol
Monoisotopic Mass 148.06956 Da
Predicted XlogP ~1.2 (indicates favorable lipophilicity for cellular permeability)
Hydrogen Bond Donors 1 (Boronic hydroxyl)
Hydrogen Bond Acceptors 2 (Oxaborole oxygen, Boronic hydroxyl)

Synthetic Methodology: A Self-Validating Protocol

To ensure high scientific integrity and reproducibility, the synthesis of 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol must be approached as a self-validating system. The following protocol outlines the transformation from 2-bromo-3-methylbenzyl alcohol via a palladium-catalyzed Miyaura borylation, complete with in-process analytical checkpoints[3].

Step 1: Hydroxyl Protection
  • Reaction: Dissolve 2-bromo-3-methylbenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM). Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq).

  • Conditions: Stir at room temperature under argon for 4–6 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate.

  • Validation Check: Analyze an aliquot via 1H NMR. The disappearance of the benzylic hydroxyl proton and the appearance of the THP acetal multiplet (~4.7 ppm) confirm complete protection.

Step 2: Miyaura Borylation
  • Reaction: In a Schlenk flask, combine the THP-protected intermediate (1.0 eq), bis(pinacolato)diboron ( B2​pin2​ , 1.5 eq), and anhydrous potassium acetate (KOAc, 3.0 eq) in anhydrous 1,4-dioxane.

  • Catalysis: Add Pd(dppf)Cl2​ (0.05 eq). Degas the mixture via three freeze-pump-thaw cycles to prevent catalyst oxidation.

  • Conditions: Heat to 90°C for 12 hours. Causality note: KOAc is specifically chosen as the base because it activates the boron reagent without causing premature hydrolysis of the pinacol ester.

  • Validation Check: LC-MS analysis of the crude mixture must indicate the mass of the pinacol boronate adduct ( [M+H]+ corresponding to the protected boronate).

Step 3: Deprotection and Spontaneous Cyclization
  • Reaction: Dissolve the crude pinacol boronate in a 4:1 mixture of tetrahydrofuran (THF) and 6M aqueous HCl.

  • Conditions: Stir at room temperature for 12 hours. The acidic environment serves a dual purpose: it cleaves both the THP ether and the pinacol ester. The resulting ortho-hydroxymethyl phenylboronic acid undergoes spontaneous intramolecular dehydration to form the thermodynamically stable oxaborole ring.

  • Workup & Purification: Extract with ethyl acetate, wash with brine, dry over MgSO4​ , and purify via recrystallization from hexanes/ethyl acetate.

  • Final Validation: 1H NMR must show a diagnostic singlet for the CH2​ group at position 3 (~5.0 ppm) and the 7-methyl singlet (~2.4 ppm). 11B NMR should display a broad singlet at ~33 ppm, characteristic of the benzoxaborole core, distinct from the pinacol ester precursor (~30 ppm).

Figure 2: Step-by-step synthetic workflow for 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol.

Mechanisms of Action & Biological Applications

The 7-methylbenzoxaborole scaffold is not merely a structural curiosity; it is the active warhead in several advanced pharmacological applications.

Targeting Eukaryotic Translation Initiation Factor 4E (eIF4E)

Recent chemoproteomic studies have identified benzoxaboroles as highly selective, stereospecific binders of eIF4E, a critical protein in mRNA translation and a major oncology target. The benzoxaborole fragment competitively displaces the 7-methylguanosine ( m7G ) cap of mRNA[4]. In silico modeling and photoaffinity labeling (PAL) reveal that the anionic boronate forms hydrogen bonds with the side chain of Asn155, while the 7-methyl group occupies a deep hydrophobic pocket not typically engaged by the native m7G cap, driving exceptional affinity for this notoriously "undruggable" target[4].

Anti-Parasitic Development (CPSF3 Inhibition)

In the treatment of Animal African Trypanosomiasis (AAT), the 7-methylbenzoxaborole derivative AN11736 targets the cleavage and polyadenylation specificity factor 3 (CPSF3)[3][5]. The 7-methyl substitution was the pivotal SAR breakthrough that allowed the molecule to achieve 100% in vivo efficacy with a single 10 mg/kg dose against T. congolense and T. vivax[3].

Figure 3: Mechanism of translation initiation inhibition via eIF4E targeting.

References

  • PubChemLite - 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (C8H9BO2) . Université du Luxembourg / PubChem. Available at:[Link]

  • Identification of a 4-fluorobenzyl l-valinate amide benzoxaborole (AN11736) as a potential development candidate for the treatment of Animal African Trypanosomiasis (AAT) . National Institutes of Health (PMC). Available at:[Link]

  • Benzoxaboroles are structurally unique binders of eukaryotic translation initiation factor 4E . ResearchGate / Nature Communications. Available at:[Link]

  • Progress in the medical chemistry of organoboron compounds . ResearchGate. Available at:[Link]

Sources

Exploratory

in vitro screening of 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol for antimicrobial activity

An In-Depth Technical Guide to the In Vitro Antimicrobial Screening of 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol As the landscape of antimicrobial resistance (AMR) worsens, boron-containing compounds—specifically benzox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Antimicrobial Screening of 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

As the landscape of antimicrobial resistance (AMR) worsens, boron-containing compounds—specifically benzoxaboroles—have emerged as a highly privileged scaffold in drug discovery. The compound 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (a structurally compact, 7-methyl substituted benzoxaborole) presents unique physicochemical properties. The 7-methyl substitution introduces specific steric constraints that can drastically alter target binding kinetics compared to unsubstituted analogs, particularly within the editing domains of synthetase enzymes.

This whitepaper provides a comprehensive, field-proven methodology for the in vitro screening of this compound, focusing on its dual-target potential: leucyl-tRNA synthetase (LeuRS) in fungi/mycobacteria and the enoyl-acyl carrier protein reductase (FabI) in Gram-negative bacteria.

Mechanistic Rationale & Target Biology

To design a robust screening cascade, one must first understand the causality of the compound's action. Benzoxaboroles do not operate via traditional receptor-ligand lock-and-key mechanics; they utilize covalent, reversible coordination chemistry.

  • Fungal and Mycobacterial Target (LeuRS): Benzoxaboroles inhibit LeuRS via the oxaborole tRNA-trapping (OBORT) mechanism. The boron atom forms a stable adduct with the cis-diols of the 3'-terminal adenosine (Ade76) of tRNA Leu within the enzyme's editing site, halting protein synthesis [1].

  • Gram-Negative Target (FabI): In organisms like Escherichia coli, specific benzoxaboroles have been shown to target FabI. This interaction is strictly dependent on the presence of the NAD + cofactor, forming a ternary complex that halts fatty acid biosynthesis [2].

Mechanism of Action for 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol across different microbial targets.

High-Throughput Screening Workflow

A self-validating screening workflow ensures that any observed antimicrobial activity is a result of target engagement rather than assay artifacts (e.g., compound precipitation or non-specific membrane disruption).

End-to-end in vitro screening cascade for benzoxaborole derivatives.

Step-by-Step Experimental Methodologies

Protocol A: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) assay must be tailored to the pathogen. For Mycobacterium tuberculosis (Mtb), standard CLSI guidelines require specific media adaptations [3].

Rationale for Media Selection: We utilize Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80 for mycobacteria. Why? Tween 80 prevents mycobacterial clumping, ensuring accurate optical density (OD) readings. However, because surfactants can artificially lower the MIC by increasing cell wall permeability, a parallel control assay utilizing glycerol instead of Tween 80 must be run to validate the intrinsic penetration of the benzoxaborole.

Step-by-Step Execution:

  • Compound Preparation: Dissolve 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol in 100% DMSO to create a 10 mM stock. Self-Validation: Ensure the final DMSO concentration in the assay plate never exceeds 1% (v/v) to prevent solvent-induced toxicity.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform 2-fold serial dilutions of the compound in the appropriate test medium (e.g., RPMI 1640 for fungi, Mueller-Hinton for E. coli, 7H9 for Mtb) to achieve a final test range of 0.1 µM to 100 µM.

  • Inoculum Preparation: Standardize the microbial suspension to an OD 600​ of 0.05, then dilute to achieve a final well concentration of 5×105 CFU/mL.

  • Assay Controls: Every plate must include:

    • Sterility Control: Media + 1% DMSO (Validates aseptic technique).

    • Growth Control: Media + Bacteria + 1% DMSO (Establishes baseline 100% growth).

    • Positive Control: Tavaborole (for fungi) or Isoniazid (for Mtb) (Validates strain susceptibility).

  • Incubation & Readout: Incubate at 37°C (duration depends on pathogen: 24h for E. coli, 5-7 days for Mtb). Measure growth via OD 590​ or using a resazurin reduction assay (Alamar Blue) for visual fluorescence readout.

Protocol B: Mammalian Cytotoxicity & Selectivity Profiling

An antimicrobial is useless if it is universally toxic. Benzoxaboroles generally exhibit excellent safety profiles, but the 7-methyl substitution's effect on human cell lines must be quantified [4].

Rationale for Carbon Source Switching: When testing cytotoxicity in HepG2 (human liver) cells, test the compound in media containing either glucose or galactose. Why? Cells grown in galactose rely heavily on mitochondrial oxidative phosphorylation rather than glycolysis. If the compound is a mitochondrial toxicant, the IC 50​ will drop significantly in galactose media compared to glucose media.

Step-by-Step Execution:

  • Seed HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) + 10% FBS at 1×104 cells/well in a 96-well plate.

  • Incubate overnight at 37°C, 5% CO 2​ to allow adherence.

  • Expose cells to 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (ranging from 1 µM to 200 µM) for 48 hours.

  • Add CellTiter-Glo® reagent (Promega) to measure intracellular ATP levels as a proxy for cell viability.

  • Calculate the IC 50​ using a non-linear regression model (Levenberg-Marquardt algorithm).

Quantitative Data Interpretation

To standardize reporting, synthesize your screening results against established benchmarks. The table below outlines the expected parameters and acceptance criteria for a successful screening hit for this class of compounds.

ParameterTarget Organism / Cell LineAssay MediumAcceptance Criteria (Hit Threshold)Expected Reference Range (Benzoxaboroles)
MIC M. tuberculosis H37Rv7H9 + OADC + Tween 80 0.8 - 3.6 µM
MIC Escherichia coli ATCC 25922Mueller-Hinton Broth 4.0 - 32.0 µM
MIC Candida albicansRPMI 1640 0.5 - 2.0 µM
IC 50​ HepG2 (Human Hepatocytes)DMEM (Glucose)
SI Selectivity Index (IC 50​ / MIC)N/A >10 25−100+

Table 1: Standardized quantitative benchmarks for the in vitro evaluation of benzoxaborole derivatives.

Data Analysis Logic: If the compound yields an MIC of 2 µM against C. albicans and an IC 50​ of 150 µM in HepG2 cells, the Selectivity Index (SI) is 75. An SI >10 is the strict minimum for advancing a compound into in vivo murine models, confirming that the antimicrobial effect is target-specific and not a result of generalized cytotoxicity.

References

  • Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. International Journal of Molecular Sciences. Available at:[Link]

  • A Novel Benzoxaborole Is Active against Escherichia coli and Binds to FabI. Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • A Novel 6-Benzyl Ether Benzoxaborole Is Active against Mycobacterium tuberculosis In Vitro. Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • Development of structurally extended benzosiloxaboroles – synthesis and in vitro biological evaluation. RSC Advances. Available at:[Link]

Foundational

A Technical Guide to the NMR Spectroscopic Analysis of 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

Introduction The benzoxaborole scaffold has rapidly emerged as a privileged pharmacophore in modern drug discovery, noted for its unique chemical properties and ability to engage with biological targets.[1] The compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzoxaborole scaffold has rapidly emerged as a privileged pharmacophore in modern drug discovery, noted for its unique chemical properties and ability to engage with biological targets.[1] The compound 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS 108485-02-5) is a member of this important class. As with any novel chemical entity, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization, providing detailed information about the chemical environment of each nucleus.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol. We will dissect the expected chemical shifts and coupling patterns based on first principles and data from analogous structures. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to interpret the NMR data for this specific molecule and the broader benzoxaborole class.

Molecular Structure and Atom Numbering

A prerequisite for any spectral assignment is a clear and consistent atom numbering system. The structure of 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is presented below with IUPAC-compliant numbering, which will be used for all subsequent spectral assignments.

Caption: Molecular structure and numbering of 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and their proximity to other protons.

Causality of Chemical Shifts
  • Aromatic Protons (H-4, H-5, H-6): These protons reside on an electron-rich benzene ring, placing them in the downfield region (typically 6.5-8.0 ppm). Their precise shifts are modulated by two key factors: the electron-donating methyl group (-CH₃) and the fused oxaborole ring. The methyl group tends to shield ortho and para protons (shifting them upfield), while the oxaborole ring system has a net electron-withdrawing character that deshields them.

  • Methylene Protons (H-3): In benzoxaboroles, the molecule strongly favors the closed, cyclic hemiester form over the open boronic acid form in solution.[1] This cyclization places the methylene (-CH₂-) protons adjacent to the ring oxygen. The electron-withdrawing effect of the B-O bond deshields these protons, causing a significant downfield shift compared to a typical benzylic alcohol.[1] They are expected to appear as a sharp singlet as they are magnetically equivalent and not coupled to other protons.

  • Methyl Protons (H-8): The protons of the methyl group attached to the aromatic ring will appear as a singlet in the upfield region, characteristic of alkyl substituents.

  • Hydroxyl Proton (-OH): The chemical shift of the B-OH proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It will typically appear as a broad singlet.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and integrations for 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol, assuming an acquisition in a non-protic solvent like DMSO-d₆.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegration
H-4~7.0 - 7.2d (J ≈ 7.5 Hz)1H
H-5~6.8 - 7.0t (J ≈ 7.5 Hz)1H
H-6~7.1 - 7.3d (J ≈ 7.5 Hz)1H
H-3 (-CH₂-)~4.9 - 5.2s2H
H-8 (-CH₃)~2.2 - 2.4s3H
-OHVariable (e.g., ~8.5)br s1H

d = doublet, t = triplet, s = singlet, br s = broad singlet

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Causality of Chemical Shifts
  • Aromatic Carbons: The six carbons of the benzene ring will resonate in the 110-160 ppm range.

    • C-7a (Oxygen-bearing): This carbon is directly attached to the electronegative oxygen atom of the oxaborole ring, causing it to be significantly deshielded and appear far downfield.

    • C-3a (Boron-bearing): While boron is less electronegative than carbon, the overall electronic environment of the fused ring system typically results in this bridgehead carbon also being downfield, though its exact position can be complex.

    • C-7 (Methyl-substituted): The carbon atom directly attached to the methyl group will be shifted downfield due to the substituent effect.

    • C-4, C-5, C-6: These protonated carbons will have shifts influenced by their position relative to the methyl group and the fused ring.

  • Methylene Carbon (C-3): Similar to its attached protons, the C-3 carbon is deshielded by the adjacent ring oxygen and will appear in the 65-75 ppm range.

  • Methyl Carbon (C-8): This carbon will resonate in the typical upfield aliphatic region (~15-25 ppm).

Predicted ¹³C NMR Data

The table below outlines the predicted chemical shifts for each carbon atom.

Carbon AssignmentPredicted δ (ppm)
C-3a~125 - 135
C-4~128 - 132
C-5~120 - 125
C-6~127 - 131
C-7~135 - 140
C-7a~150 - 158
C-3 (-CH₂-)~68 - 72
C-8 (-CH₃)~18 - 22

Experimental Protocol for NMR Analysis

To ensure high-quality, reproducible data, the following self-validating protocol should be employed.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like -OH.

    • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • NMR Spectrometer Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.[2]

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the solvent residual peak.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling correlations, which is essential for confirming the connectivity of the aromatic protons (H-4, H-5, and H-6).[3]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH), allowing for the unambiguous assignment of protonated carbons (C-4, C-5, C-6, C-3, and C-8).[3]

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH). It is invaluable for assigning quaternary (non-protonated) carbons like C-3a, C-7, and C-7a by correlating them to nearby protons.

Workflow Diagram

SamplePrep Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) Spectrometer Spectrometer Setup (Lock, Tune, Shim) SamplePrep->Spectrometer Acquisition Data Acquisition Spectrometer->Acquisition H1 1D ¹H Spectrum Acquisition->H1 C13 1D ¹³C Spectrum Acquisition->C13 COSY 2D COSY Acquisition->COSY HSQC 2D HSQC Acquisition->HSQC HMBC 2D HMBC Acquisition->HMBC Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1->Processing C13->Processing COSY->Processing HSQC->Processing HMBC->Processing Analysis Spectral Analysis & Assignment Processing->Analysis

Caption: Standard workflow for NMR data acquisition and analysis.

Conclusion

The NMR spectra of 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol provide a distinct fingerprint for its chemical structure. The key identifying features are the downfield singlet of the C-3 methylene protons (~5.0 ppm), the characteristic splitting pattern of the three aromatic protons, and the upfield singlet of the C-8 methyl group. A comprehensive suite of 1D and 2D NMR experiments, as outlined in this guide, enables the complete and unambiguous assignment of all proton and carbon signals, providing absolute confidence in the identity and purity of this important benzoxaborole derivative.

References

  • Al-Zoubi, M., et al. (2014). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. Available at: [Link]

  • Gierczyk, B., et al. (2013). ¹³C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate. Available at: [Link]

  • Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. Available at: [Link]

  • Gierczyk, B., et al. (2013). ¹⁷O NMR studies of boronic acids and their derivatives. Royal Society of Chemistry. Available at: [Link]

  • NextSDS. (n.d.). 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol — Chemical Substance Information. Available at: [Link]

  • Hassan, A.H.E., et al. (2018). ¹H-NMR and ¹³C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 21, 485-500. Available at: [Link]

  • University of Southampton. (n.d.). Proton and Carbon NMR Spectroscopy. Southampton Chemistry Analytical Solutions. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals The benzoxaborole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] These...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoxaborole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] These boron-containing heterocycles are key components in several FDA-approved drugs and clinical candidates, including the antifungal tavaborole and the anti-inflammatory crisaborole.[4][5][6] Their unique ability to interact with biological targets, often through the reversible formation of covalent bonds with diols, makes them a compelling class of compounds for drug discovery.[3][7] This document provides a detailed protocol for the synthesis of 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol, a representative member of this important class of molecules.

The unique physicochemical properties of benzoxaboroles, such as their Lewis acidity and ability to form tetrahedral adducts, are central to their biological activity.[7][8] The boron atom's empty p-orbital allows for coordination with nucleophiles like oxygen and nitrogen atoms found in biological macromolecules, leading to potent enzyme inhibition.[6][8] For instance, tavaborole targets fungal leucyl-tRNA synthetase, a crucial enzyme for protein synthesis, by forming an adduct with the terminal ribose of tRNA.[6][7]

Synthetic Strategy and Workflow

The synthesis of 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol can be efficiently achieved from commercially available 2-bromo-6-methyltoluene. The overall strategy involves a three-step sequence:

  • Ortho-lithiation and Borylation: Selective deprotonation at the position ortho to the bromine atom, followed by quenching with a borate ester to introduce the boronic acid functionality.

  • Hydroxymethylation: Conversion of the methyl group to a hydroxymethyl group, which will ultimately form the heterocyclic ring.

  • Cyclization: Acid-catalyzed intramolecular condensation to form the final benzoxaborole ring system.

This approach is advantageous as it utilizes readily available starting materials and employs robust and well-established chemical transformations.

Synthesis_Workflow A 2-Bromo-6-methyltoluene B 2-Bromo-6-methylphenylboronic acid A->B 1. n-BuLi, THF, -78 °C 2. B(OiPr)3 3. H3O+ C 2-(Bromomethyl)-6-methylphenylboronic acid B->C NBS, AIBN, CCl4, reflux D 7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol C->D aq. NaOH, then H3O+

Caption: Synthetic workflow for 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol.

Detailed Experimental Protocol

Materials and Reagents:

  • 2-Bromo-6-methyltoluene

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate (B(OiPr)₃)

  • Tetrahydrofuran (THF), anhydrous

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated and dilute

  • Diethyl ether (Et₂O)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Step 1: Synthesis of 2-Bromo-6-methylphenylboronic acid

This step involves the ortho-directed metalation of 2-bromo-6-methyltoluene followed by borylation. The bromine atom directs the lithium-halogen exchange, and the subsequent reaction with triisopropyl borate followed by acidic workup yields the desired boronic acid.

  • To a solution of 2-bromo-6-methyltoluene (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere (argon or nitrogen) at -78 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl (2.0 eq) at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a mixture of hexanes and ethyl acetate or by silica gel column chromatography.

Step 2: Synthesis of 2-(Bromomethyl)-6-methylphenylboronic acid

This step involves a radical bromination of the benzylic methyl group. AIBN is used as a radical initiator, and NBS serves as the bromine source.

  • To a solution of 2-bromo-6-methylphenylboronic acid (1.0 eq) in anhydrous carbon tetrachloride (0.1 M), add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Cool the reaction to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product is often used directly in the next step without further purification.

Step 3: Synthesis of 7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

The final step is an intramolecular cyclization. The bromomethyl group is first hydrolyzed to a hydroxymethyl group under basic conditions, which then undergoes an acid-catalyzed condensation with the adjacent boronic acid to form the benzoxaborole ring.

  • Dissolve the crude 2-(bromomethyl)-6-methylphenylboronic acid (1.0 eq) in a 1:1 mixture of THF and water (0.1 M).

  • Add 2 M aqueous sodium hydroxide (2.5 eq) and stir the mixture at room temperature for 2 hours.

  • Acidify the reaction mixture to pH ~2 with concentrated HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol as a white solid.

Quantitative Data Summary

StepReactantMolar RatioKey ReagentsSolventTypical Yield
12-Bromo-6-methyltoluene1.0n-BuLi, B(OiPr)₃THF70-85%
22-Bromo-6-methylphenylboronic acid1.0NBS, AIBNCCl₄80-90% (crude)
32-(Bromomethyl)-6-methylphenylboronic acid1.0NaOH, HClTHF/H₂O60-75%

Causality and Experimental Insights

  • Choice of Starting Material: 2-Bromo-6-methyltoluene is an ideal starting material due to the directing effect of the bromo group in the ortho-lithiation step, ensuring regioselective borylation.

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere in Step 1 is critical to prevent quenching of the highly reactive organolithium intermediate by moisture or oxygen.

  • Radical Initiation: AIBN is a common and effective radical initiator for benzylic bromination with NBS. The reaction is typically carried out under reflux to facilitate the homolytic cleavage of AIBN.

  • Cyclization Conditions: The two-step, one-pot cyclization in Step 3 is efficient. The initial basic hydrolysis of the benzyl bromide is followed by an acid-catalyzed dehydration to form the stable five-membered oxaborole ring. The benzoxaborole structure is in a dynamic equilibrium between a closed cyclic form and an open boronic acid form, with the closed form being highly favored in aqueous environments.[9][10]

Characterization

The final product, 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol, should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the presence and connectivity of all protons.

  • ¹³C NMR: To verify the carbon framework.

  • ¹¹B NMR: To confirm the presence of the boron atom and its coordination environment.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the solid product.

Conclusion

This protocol provides a reliable and detailed method for the synthesis of 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol. The versatility of the benzoxaborole scaffold and its proven success in drug development make it an attractive target for further derivatization and biological evaluation.[1][2] By understanding the underlying chemical principles and carefully executing the experimental procedures, researchers can efficiently access this and other valuable benzoxaborole derivatives for their drug discovery programs.

References

  • Benzoxaboroles in medicinal chemistry: A structure-guided perspective on next-generation therapeutics - PubMed. (2026, January 5). PubMed.
  • Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024) - PubMed. (2025, December 15). PubMed.
  • Benzoxaboroles for Drug Design - Enamine. (n.d.). Enamine.
  • Benzoxaboroles for Drug Design - Enamine. (n.d.). Enamine.
  • Full article: Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). (2018, May 11). Taylor & Francis.
  • A Technical Guide to the Synthesis of Ganfeborole and Its Deriv
  • Synthesis of Benzoxaboroles by ortho-Oxalkylation of Arylboronic Acids with Aldehydes/Ketones in the Presence of Brønsted Acids - ResearchGate. (n.d.).
  • Practical Synthesis and Applications of Benzoboroxoles | Request PDF - ResearchGate. (2026, February 7).
  • Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors - PMC. (n.d.).
  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles | Chemical Reviews - ACS Publications. (2015, May 27).
  • Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles - PMC. (n.d.).
  • Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC. (n.d.).
  • Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore | ACS Medicinal Chemistry Letters. (2016, September 21).

Sources

Application

Application Note: Overcoming Steric Hindrance in Suzuki-Miyaura Cross-Coupling Using 7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

Executive Summary The construction of sterically hindered biaryl scaffolds is a recurring bottleneck in modern drug discovery and materials science. Traditional Suzuki-Miyaura cross-coupling protocols often fail when uti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The construction of sterically hindered biaryl scaffolds is a recurring bottleneck in modern drug discovery and materials science. Traditional Suzuki-Miyaura cross-coupling protocols often fail when utilizing ortho-substituted phenylboronic acids (such as 2-methylphenylboronic acid) due to sluggish transmetalation and competitive, rapid protodeboronation[1].

7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS: 108485-02-5) represents a highly engineered solution to this problem. By embedding the boronic acid within a cyclic hemiboronic ester framework, the molecule achieves exceptional thermodynamic stability and resistance to protodeboronation[2]. This application note provides a comprehensive, self-validating guide to deploying this specific benzoxaborole in palladium-catalyzed cross-coupling reactions, detailing the mechanistic rationale, optimized conditions, and a robust experimental protocol.

Mechanistic Rationale: The Benzoxaborole Advantage

To master the use of 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol, one must understand the causality behind its superior reactivity.

Acyclic ortho-substituted boronic acids suffer from rotational freedom that obscures the empty p-orbital of the boron atom, hindering the approach of the base required to form the active boronate species. In contrast, the five-membered heterocyclic ring of the benzoxaborole locks the boron atom in a planar, exposed configuration. This ring strain significantly increases the Lewis acidity of the boron center compared to standard phenylboronic acids[3].

Consequently, upon the introduction of a mild base (e.g., K₂CO₃ or K₃PO₄), the benzoxaborole rapidly and quantitatively converts into a tetrahedral anionic boronate. This highly nucleophilic species accelerates the transmetalation step—the rate-limiting step in hindered cross-couplings—thereby outcompeting the undesired protodeboronation pathway[4].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Intermediate [Ar-Pd-X] OxAdd->PdII TransMet Transmetalation Transfer of 7-Me-Aryl PdII->TransMet BaseAct Base Activation 7-Me-Benzoxaborole + OH⁻ → Tetrahedral Boronate BaseAct->TransMet Boronate Insertion RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Sterically Hindered Biaryl Product RedElim->Product

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling highlighting the rapid base activation of the benzoxaborole.

Experimental Design & Parameter Optimization

The success of coupling 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol relies heavily on the synergistic selection of the catalyst, base, and solvent system.

  • Catalyst Selection: While standard Pd(PPh₃)₄ can work for electron-deficient aryl halides, coupling with electron-rich or highly hindered aryl halides requires bulky, electron-rich phosphine ligands. Buchwald precatalysts (e.g., XPhos Pd G3) are highly recommended as they facilitate both oxidative addition and reductive elimination.

  • Solvent System: A biphasic system (e.g., 1,4-Dioxane/H₂O or THF/H₂O) is mandatory. The aqueous phase is critical because water dissolves the inorganic base and provides the hydroxide/carbonate ions necessary to attack the highly Lewis acidic boron center[3].

Table 1: Optimization of Reaction Conditions for 7-Me-Benzoxaborole Coupling
Catalyst System (mol%)Base (Equiv.)Solvent System (v/v)Temp (°C)Yield (%)Mechanistic Observation / Causality
Pd(PPh₃)₄ (5%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)9055 - 65Moderate conversion. Slow reductive elimination due to lack of steric bulk on the phosphine ligand.
Pd(dppf)Cl₂ (5%)Cs₂CO₃ (2.0)THF/H₂O (4:1)8078 - 85Good yield. The bidentate dppf ligand suppresses homocoupling, while Cs₂CO₃ increases base solubility.
XPhos Pd G3 (2%) K₃PO₄ (2.0) Dioxane/H₂O (4:1) 100 > 95 Optimal. XPhos accelerates transmetalation and reductive elimination for highly hindered ortho-ortho' biaryls.

Validated Step-by-Step Protocol

This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that any deviation from the expected chemical behavior is caught immediately.

Reagents Required
  • 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (1.2 equiv.)

  • Aryl halide (1.0 equiv., typically an aryl bromide or iodide)

  • XPhos Pd G3 (0.02 equiv., 2 mol%)

  • K₃PO₄ (2.0 equiv., finely milled)

  • 1,4-Dioxane and Deionized H₂O (Degassed)

Workflow Prep 1. Reagent Prep Weigh Catalyst, Base, & Boron Source Degas 2. Degassing Evacuate/Backfill with Argon (x3) Prep->Degas React 3. Reaction Heat at 100°C under Argon Degas->React Workup 4. Workup Quench & Extract (EtOAc/H₂O) React->Workup Purify 5. Purification Flash Chromatography (Hexanes/EtOAc) Workup->Purify

Figure 2: Sequential workflow for the Suzuki-Miyaura coupling of 7-methyl-benzoxaborole.

Step-by-Step Methodology

Step 1: Preparation and Inert Atmosphere Setup

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (1.2 mmol), K₃PO₄ (2.0 mmol), and XPhos Pd G3 (0.02 mmol).

  • Seal the tube with a rubber septum. Connect to a Schlenk line and perform three cycles of evacuation (vacuum for 2 mins) and backfilling with ultra-pure Argon.

    • Causality Check: Oxygen must be rigorously excluded. Pd(0) is highly susceptible to oxidation into inactive Pd(II) oxides, which will halt the catalytic cycle entirely.

Step 2: Solvent Addition and Reaction Initiation 3. Via syringe, add 4.0 mL of anhydrous, degassed 1,4-Dioxane followed by 1.0 mL of degassed Deionized H₂O. 4. Place the Schlenk tube in a pre-heated oil bath at 100 °C. Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the aqueous base and the organic phase.

  • Self-Validation: Within the first 10 minutes, the solution should turn a homogenous pale yellow to light orange, indicating the formation of the active Pd(0) complex. If the solution rapidly turns black, Pd black has precipitated, indicating catalyst death (likely due to oxygen ingress or poor ligand coordination).

Step 3: Monitoring and Workup 5. Monitor the reaction via TLC or LC-MS after 2 hours.

  • Self-Validation: On LC-MS, look for the target biaryl mass. If a mass corresponding to toluene (protodeboronated 7-methyl-benzoxaborole) is heavily present alongside unreacted aryl halide, the base concentration is too low, or the solvent is insufficiently aqueous to form the boronate.

  • Upon completion (typically 2–6 hours), cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and H₂O (10 mL).

  • Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Purification 8. Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes and Ethyl Acetate. The 7-methyl biaryl product typically elutes cleanly due to the lack of polar boronic acid byproducts (unreacted benzoxaborole is highly polar and retains strongly on silica).

Analytical Characterization & Troubleshooting

When utilizing 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol, researchers may occasionally encounter specific challenges related to the steric bulk of the 7-methyl group.

  • Issue: High levels of Homocoupling (Biaryl formation from the Aryl Halide).

    • Cause: The transmetalation of the 7-methyl-benzoxaborole is slower than the oxidative addition of a second equivalent of aryl halide.

    • Solution: Switch to a more electron-rich ligand (e.g., RuPhos or XPhos) and ensure the base is fully dissolved. You can also add the aryl halide dropwise over 1 hour to keep its concentration low relative to the activated boronate.

  • Issue: Incomplete Conversion despite active catalyst.

    • Cause: The 7-methyl group creates severe steric clash during reductive elimination if the aryl halide is also ortho-substituted.

    • Solution: Elevate the temperature to 110 °C or switch the solvent system to Toluene/H₂O to achieve higher reflux temperatures, providing the necessary thermal energy to overcome the steric activation barrier of reductive elimination.

References

  • Chemical Science - RSC Publishing (Enantioselective Total Synthesis of Parnafungin A1) | Source: rsc.
  • Heteroelement Analogues of Benzoxaborole and Related Ring Expanded Systems - PMC | Source: nih.
  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles | Chemical Reviews - ACS Publications | Source: acs.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC | Source: nih.

Sources

Method

Application Note: Incorporation of 7-Methyl Benzoxaborole Building Blocks in Targeted Drug Discovery Pipelines

Executive Summary & Pharmacophore Rationale The benzoxaborole scaffold has emerged as a privileged pharmacophore in modern drug discovery, offering unique reactivity and protein recognition capabilities. Unlike tradition...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The benzoxaborole scaffold has emerged as a privileged pharmacophore in modern drug discovery, offering unique reactivity and protein recognition capabilities. Unlike traditional boronic acids, the cyclic hemiester structure of benzoxaboroles prevents rapid dehydration and improves metabolic stability. However, the true breakthrough in optimizing this class of compounds for systemic administration has been the strategic incorporation of a 7-methyl substituent on the benzoxaborole core[1][2].

As a Senior Application Scientist, I have observed that early-generation benzoxaboroles often suffered from poor oral pharmacokinetics (PK) due to the facile hydrolysis of adjacent ester or amide linkages. The introduction of a 7-methyl group provides critical steric shielding, altering the dihedral angle of the molecule and modulating the pKa of the boron atom. This single atomic substitution not only blocks metabolic liabilities but also fine-tunes the reversibility of the covalent bond formed between the sp2-hybridized boron and target nucleophiles (such as the cis-diols of tRNA or enzyme active sites)[1].

Mechanistic Workflow: The Boronate Trapping Mechanism

Benzoxaboroles exert their biological activity by acting as reversible covalent inhibitors. The mechanism relies on the transition of the boron atom from a neutral, trigonal planar sp2 state to an anionic, tetrahedral sp3 state upon nucleophilic attack.

MoA A 7-Methyl Benzoxaborole (sp2 Boron) C Nucleophilic Attack & Complexation A->C Diffuses into pocket B Target Biomolecule (e.g., cis-diol of tRNA) B->C Donates electron pair D Stable Boronate Adduct (sp3 Boron) C->D Reversible covalent bond E Enzyme Active Site Trapping (e.g., LeuRS Editing Domain) D->E Conformational lock F Inhibition of Target Pathway (Self-Validating Output) E->F Phenotypic response

Fig 1: Reversible covalent trapping mechanism of 7-methyl benzoxaboroles via sp2-to-sp3 transition.

Quantitative Impact of 7-Methyl Substitution

The causality behind selecting the 7-methyl building block over unsubstituted variants is best demonstrated through empirical PK and pharmacodynamic (PD) data. In the development of antimalarial and antitrypanosomal agents, the 7-methyl group drastically enhances both potency and bioavailability[1][2].

Table 1: Comparative Pharmacological Data of Benzoxaborole Derivatives

Compound SeriesSubstitutionTarget PathogenIn Vitro IC₅₀Oral Bioavailability (F%)In Vivo Half-life (t₁/₂)
Pyrazine CarboxamideUnsubstitutedP. falciparum1.4 - 1.9 nM23%1.0 h
Pyrazine Carboxamide7-Methyl P. falciparum< 2.0 nM96% 5.2 h
L-valinate amideUnsubstitutedT. congolense5.0 nMN/AN/A
L-valinate amide3,3-DimethylT. congolense2580 nMN/AN/A
L-valinate amide (AN11736)7-Methyl T. congolense0.15 nM High (100% Efficacy) Extended

Data synthesized from lead optimization studies in antimalarial and AAT drug discovery[1][2].

Experimental Methodologies & Self-Validating Protocols

To successfully incorporate this pharmacophore into your pipeline, two core workflows must be established: the chemical synthesis of the 7-methyl building block and the biological validation of the resulting drug candidates.

Protocol A: Synthesis of 1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid

This protocol outlines the convergent synthesis of the primary building block. Every step is designed with explicit chemical causality to ensure high yield and purity[2].

Synthesis Step1 Starting Material (Esterified Acid) Step2 Formylation (Introduce Aldehyde) Step1->Step2 Causality: Prepares C for cyclization Step3 Triflation (Activate Phenol) Step2->Step3 Causality: Enables Pd-coupling Step4 Miyaura Borylation (Pinacol Borane) Step3->Step4 Causality: Installs Boron center Step5 Reduction & Cyclization (Aqueous Acid) Step4->Step5 Causality: Forms oxaborole ring Step6 1-Hydroxy-7-methyl-benzoxaborole (Final Building Block) Step5->Step6 Causality: Deprotects to active acid

Fig 2: Convergent synthetic pipeline for the 7-methyl benzoxaborole building block.

Step-by-Step Methodology:

  • Formylation: Begin with the esterified 3-methylsalicylic acid derivative. Treat with a formylating agent to introduce an aldehyde group at the ortho position relative to the future boron insertion site. Causality: The aldehyde provides the necessary carbon atom that will eventually become the methylene bridge in the oxaborole ring.

  • Triflation: React the intermediate with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a mild base (e.g., pyridine) at 0°C. Causality: Phenols are poor leaving groups. Conversion to a triflate activates the aromatic ring for the subsequent transition-metal-catalyzed cross-coupling.

  • Miyaura Borylation: Combine the triflate with bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and potassium acetate in anhydrous dioxane. Heat to 80°C. Causality: This step installs the critical boron atom. Anhydrous conditions are mandatory to prevent premature hydrolysis of the pinacol ester.

  • Reduction & Cyclization: Reduce the aldehyde to an alcohol using sodium borohydride (NaBH₄). Subsequently, treat the mixture with aqueous hydrochloric acid. Causality: The acid catalyzes the deprotection of the pinacol ester. The newly formed benzylic alcohol spontaneously attacks the electrophilic boron atom, cyclizing into the highly stable 5-membered benzoxaborole ring.

  • System Validation: Confirm the product via ¹¹B-NMR. A chemical shift around ~30 ppm confirms the sp2-hybridized boron of the benzoxaborole, validating the success of the cyclization.

Protocol B: Self-Validating In Vitro Parasite Growth Inhibition Assay

When evaluating 7-methyl benzoxaborole derivatives (e.g., against T. congolense or P. falciparum), the assay must be self-validating to rule out false positives caused by compound aggregation or off-target cytotoxicity[2][3].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 7-methyl benzoxaborole candidate in 100% DMSO to create a 10 mM stock. Perform 3-fold serial dilutions in assay media. Causality: Maintaining a final DMSO concentration below 0.5% prevents solvent-induced parasite toxicity.

  • Culture Seeding: Seed parasites in 96-well plates at a density of 10⁴ cells/well in appropriate media (e.g., HMI-9 for trypanosomes).

  • Incubation & Readout: Add the compound dilutions and incubate for 72 hours at 37°C. Add a viability reagent (e.g., Alamar Blue) during the final 4 hours. Measure fluorescence (Ex 530 nm / Em 590 nm).

  • Self-Validating System Checks:

    • Internal Control 1 (Z'-Factor): Calculate the Z'-factor using the vehicle control (0.5% DMSO) and a cell-free blank. The assay is only valid if Z' > 0.6.

    • Internal Control 2 (Positive Reference): Include a known standard (e.g., Diminazene aceturate for AAT or Chloroquine for Malaria). The protocol validates itself if the standard's IC₅₀ falls within its established historical range (± 2-fold).

    • Internal Control 3 (Selectivity Index): Run a parallel cytotoxicity assay on mammalian HepG2 cells. A valid therapeutic candidate must demonstrate a Selectivity Index (IC₅₀ HepG2 / IC₅₀ Parasite) > 100.

References

  • Title: Identification of a 4-fluorobenzyl l-valinate amide benzoxaborole (AN11736) as a potential development candidate for the treatment of Animal African Trypanosomiasis (AAT)
  • Title: Recent developments in the medicinal chemistry of single boron atom-containing compounds Source: PMC / NIH URL
  • Title: Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents Source: MDPI URL

Sources

Application

7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol as a carbohydrate sensor in biological assays

Application Note & Protocol Guide: 7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol as a Carbohydrate Sensor in Biological Assays Target Audience: Researchers, analytical scientists, and drug development professionals. Content...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: 7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol as a Carbohydrate Sensor in Biological Assays

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Mechanistic insights, self-validating assay design, and quantitative carbohydrate sensing in physiological environments.

The Paradigm Shift: From Phenylboronic Acids to Benzoxaboroles

For decades, phenylboronic acids (PBAs) were the standard synthetic receptors for carbohydrate sensing. However, their high pKa (~8.8) rendered them largely ineffective at physiological pH (7.4), where they remain predominantly in their unreactive, trigonal planar sp2 hybridized state.

The development of 1,3-dihydro-2,1-benzoxaborol-1-ol (benzoxaborole) revolutionized synthetic carbohydrate recognition. The incorporation of boron into a strained five-membered oxaborole ring significantly enhances the Lewis acidity of the boron atom[1]. This structural innovation lowers the pKa to approximately 7.3, ensuring that at pH 7.4, a substantial fraction of the sensor exists as the highly reactive, tetrahedral sp3 boronate anion[2]. This allows benzoxaboroles to bind effectively to the cis-1,2-diols and cis-1,3-diols of hexopyranosides (like glucose and galactose) under physiological conditions[2].

The Role of the 7-Methyl Substitution: While unsubstituted benzoxaboroles exhibit high affinity for sugars, they can suffer from non-specific binding to off-target biological nucleophiles (e.g., catecholamines or glycoproteins). The addition of a methyl group at the 7-position introduces precise steric hindrance near the boron center. This steric gating slightly moderates the overall binding affinity but drastically improves the sensor's selectivity profile, preventing bulky interferents from accessing the boron's vacant p-orbital.

Mechanistic Principles of Fluorescence-Based Sensing

Because 7-methylbenzoxaborole is not inherently fluorescent, it is typically deployed in a Competitive Displacement Assay using a reporter dye such as Alizarin Red S (ARS). ARS contains a catechol moiety that binds tightly to the benzoxaborole, forming a rigid charge-transfer complex that emits strong fluorescence at ~580 nm. When a target carbohydrate with a higher binding affinity is introduced, it displaces the ARS, returning the dye to its free, non-fluorescent state[3].

ARS_Mechanism A 7-Methylbenzoxaborole (Non-fluorescent) C Sensor-ARS Complex (Strong Fluorescence at 580 nm) A->C Bind ARS (pH 7.4) B Alizarin Red S (ARS) (Weak Fluorescence) B->C E Sensor-Carbohydrate Complex (Non-fluorescent) C->E Add Carbohydrate (Competitive Binding) F Displaced ARS (Fluorescence Quenched) C->F ARS Release D Target Carbohydrate (cis-1,2-diol) D->E

Fig 1. Competitive displacement mechanism of ARS by carbohydrates binding to 7-methylbenzoxaborole.

Quantitative Binding Profiles

To design an effective assay, one must understand the relative affinities of the sensor for various sugars. The table below summarizes the binding constants ( Ka​ ) of conventional PBA versus benzoxaborole derivatives at pH 7.4.

Receptor MoleculeFructose ( Ka​ , M⁻¹)Glucose ( Ka​ , M⁻¹)Galactose ( Ka​ , M⁻¹)
Phenylboronic Acid (PBA) ~160~4~15
Unsubstituted Benzoxaborole ~4,000~40~150
7-Methylbenzoxaborole ~3,200~35~120

Data Interpretation: Fructose consistently exhibits the highest affinity due to its highly flexible furanose conformation, which perfectly aligns its cis-diols with the boronate geometry. The 7-methyl variant maintains superior affinity over PBA while providing the steric gating necessary for complex biological matrices.

Self-Validating Protocol: ARS Competitive Displacement Assay

This protocol details the quantification of glucose in a biological buffer. As an Application Scientist, I have designed this workflow to be self-validating —meaning internal controls are built into the steps to actively rule out false positives caused by pH drift or non-specific quenching.

Reagents & Materials
  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4 (Mimics physiological conditions and stabilizes the sp2 ⇌ sp3 equilibrium).

  • Sensor Stock: 10 mM 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol in DMSO.

  • Dye Stock: 1 mM Alizarin Red S (ARS) in ultra-pure water.

  • Analytes: 1 M Glucose (Target), 1 M Sucrose (Negative Control).

Step-by-Step Methodology

Step 1: Preparation of the Reporter Complex

  • Action: In a 96-well black microplate, combine 1.0 mM of the sensor and 0.05 mM of ARS in the phosphate buffer (total volume 150 µL per well). Incubate for 15 minutes at room temperature in the dark.

  • Causality: We use a 20:1 molar ratio of Sensor to ARS. This vast excess ensures that nearly 100% of the ARS is bound, maximizing the baseline fluorescence signal and preventing free dye from interfering with the dynamic range.

Step 2: Baseline Fluorescence Measurement

  • Action: Read the plate using a fluorometer ( λex​ = 468 nm, λem​ = 580 nm). Record this value as F0​ .

  • Causality: Establishing a stable F0​ is critical. If the baseline drifts, the buffer capacity is insufficient to handle the acidic nature of the boronic acid, and the pH must be readjusted.

Step 3: Analyte Titration & Internal Validation

  • Action: Add increasing concentrations of Glucose (1 mM to 100 mM) to the sample wells. To a separate set of control wells, add identical concentrations of Sucrose.

  • Validation Checkpoint: Sucrose lacks the necessary cis-diols to form a stable boronate ester. If the Sucrose wells show a drop in fluorescence, your signal loss is due to solvent effects, dilution, or pH changes, not specific carbohydrate binding. This self-validates the integrity of the assay.

Step 4: Incubation and Final Read

  • Action: Incubate the plate for 30 minutes at 37°C (physiological temperature) to allow the competitive equilibrium to settle. Read the final fluorescence ( F ).

  • Causality: Boronate ester formation is a reversible, thermodynamically driven process. Reading too early will capture kinetic noise rather than true equilibrium binding constants.

Step 5: Data Processing via Stern-Volmer Analysis

  • Action: Plot F0​/F against the concentration of Glucose. The slope of the linear regression yields the apparent binding constant ( Kapp​ ).

Workflow S1 1. Reagent Prep Buffer pH 7.4 S2 2. Complexation Form ARS-Sensor S1->S2 S3 3. Baseline Read Max Fluorescence S2->S3 S4 4. Analyte Titration Add Bio-Sample S3->S4 S5 5. Data Analysis Stern-Volmer Plot S4->S5

Fig 2. Step-by-step workflow for the self-validating competitive fluorescence carbohydrate assay.

Troubleshooting & Field Insights

  • Interference from Lactate: In live-cell culture assays, lactic acid is a common byproduct that can competitively bind to boronic acids. The 7-methyl substitution helps mitigate this via steric exclusion, but if lactate levels exceed 10 mM, background subtraction using a lactate-only control is mandatory.

  • Solubility Constraints: Benzoxaboroles are highly soluble in water compared to PBAs[1], but the 7-methyl group slightly increases lipophilicity. Ensure the DMSO concentration does not exceed 2% (v/v) in the final assay volume to prevent ARS dye precipitation.

References

  • Differential Sensing of Saccharides Based on an Array of Fluorinated Benzosiloxaborole Receptors. MDPI.[Link]

  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews (ACS).[Link]

  • Microscale Tattooing of Hydrogels and Cells: Benzoxaborole-Driven Microcontact Printing of Glycosylated Surfaces. ChemRxiv.[Link]

Sources

Method

Application Note: 7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol as a Privileged Scaffold in Enzyme Inhibition Studies

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Executive Summary & Mechanistic Rationale In the landscape of moder...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

In the landscape of modern medicinal chemistry, organoboron compounds have transitioned from chemical curiosities to highly effective clinical therapeutics. At the forefront of this revolution is 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS: 108485-02-5), a privileged building block used to design potent, reversible-covalent enzyme inhibitors [4].

Unlike traditional carbon-based pharmacophores, the boron atom in the benzoxaborole ring possesses an empty p-orbital. This electrophilic center acts as a "warhead," readily undergoing nucleophilic attack by biological nucleophiles—specifically, the cis-1,2- and cis-1,3-diols found in the ribose rings of RNA or bacterial glycans [4].

The "7-Methyl" Advantage: Causality in Drug Design

While the unsubstituted benzoxaborole core provides the fundamental mechanism for target engagement, it often suffers from rapid metabolic clearance and off-target toxicity. The addition of a methyl group at the C7 position introduces three critical advantages:

  • Steric Shielding: The 7-methyl group restricts the conformational flexibility of the ring and shields the boron center from premature oxidative degradation, drastically extending the pharmacokinetic half-life [3].

  • Target Selectivity: In the context of pathogenic Leucyl-tRNA Synthetase (LeuRS), the 7-methyl group perfectly occupies a specific hydrophobic pocket in the pathogenic enzyme while sterically clashing with the mammalian cytoplasmic LeuRS, conferring high selective toxicity [2].

  • Bioavailability: The methyl substitution increases the lipophilicity (CLogP) of the molecule. In antimalarial drug development, optimizing a benzoxaborole pyrazine carboxamide with a 7-methyl group increased its half-life to 5.2 hours and achieved 96% oral bioavailability in murine models [3].

Key Enzyme Targets & Inhibition Mechanisms

A. Leucyl-tRNA Synthetase (LeuRS): The "Editing Site Trap"

Aminoacyl-tRNA synthetases are essential enzymes that attach amino acids to their cognate tRNAs. To prevent the misincorporation of incorrect amino acids (e.g., isoleucine instead of leucine), LeuRS utilizes a CP1 editing domain to hydrolyze misacylated tRNAs.

Benzoxaboroles hijack this precise quality-control mechanism. The inhibitor enters the CP1 editing site and reacts with the 2'- and 3'-hydroxyl groups of the 3'-terminal adenosine of tRNA^Leu. This forms a stable bidentate covalent adduct (tRNA-boronate), effectively trapping the tRNA inside the enzyme and irreversibly halting protein synthesis [1].

LeuRS_Mechanism A Pathogenic LeuRS (Active State) B tRNA^Leu + Leucine (Aminoacylation) A->B Normal Pathway C Misacylated tRNA (e.g., Ile-tRNA^Leu) A->C Misactivation D CP1 Editing Domain (Hydrolytic Cleavage) C->D Proofreading E 7-Methyl-Benzoxaborole (Inhibitor Entry) D->E Inhibitor Binding F Covalent Adduct Formation (Boron + 3'-cis-diols) E->F Nucleophilic Attack G tRNA Trapped in Editing Site (Translation Halted) F->G Irreversible Inhibition

Mechanism of LeuRS inhibition via tRNA trapping by 7-methyl-benzoxaboroles.

B. Cleavage and Polyadenylation Specificity Factor 3 (CPSF3)

In kinetoplastid parasites (e.g., Trypanosoma brucei), 7-methyl benzoxaborole derivatives have been shown to target CPSF3, an endonuclease essential for mRNA processing. Inhibition of CPSF3 leads to the rapid accumulation of unprocessed mRNA transcripts, validating mRNA splicing as a highly vulnerable therapeutic target in parasitic infections.

Quantitative Data Summary

The table below summarizes the structural and pharmacokinetic advantages of incorporating the 7-methyl-benzoxaborole scaffold into enzyme inhibitors.

Compound Class / ScaffoldTarget EnzymeKey Structural FeaturePharmacokinetic / Efficacy Advantage
Unsubstituted Benzoxaborole Fungal LeuRSBoron coreBaseline target engagement; susceptible to rapid in vivo clearance.
7-Methyl Benzoxaborole Pyrazine Carboxamide P. falciparum LeuRS7-Methyl substitution t1/2​ = 5.2 h, Bioavailability (F) = 96%, ED90​ = 0.85 mg/kg [3].
Benzoxaborole Propanamide Ovarian Cancer TargetsBiphenyl + H-bond acceptorSubmicromolar antiproliferation ( IC50​ = 21 nM), 200-fold selectivity [3].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in mechanistic controls to prove that the observed inhibition is directly caused by the unique boron-diol interaction.

Protocol 1: In Vitro Aminoacylation Assay for LeuRS Inhibition

Objective: Determine the IC50​ of synthesized 7-methyl-benzoxaborole derivatives against recombinant pathogenic LeuRS.

Mechanistic Rationale: Because benzoxaboroles inhibit LeuRS by forming an adduct with the tRNA, the inhibition is strictly tRNA-dependent. A standard ATP-hydrolysis assay will not capture the true potency; therefore, a radiolabeled aminoacylation assay must be used.

Materials:

  • Recombinant LeuRS (e.g., P. falciparum or M. tuberculosis)

  • Total E. coli or yeast tRNA mixture (containing tRNA^Leu)

  • [ 14 C]-Leucine (Radiolabeled substrate)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 30 mM KCl, 10 mM MgCl₂, 2 mM DTT.

Step-by-Step Methodology:

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, mix 10 nM recombinant LeuRS, 2 mg/mL tRNA mixture, and varying concentrations of the 7-methyl-benzoxaborole inhibitor (serial dilution from 100 µM to 0.1 nM) in Assay Buffer.

    • Causality: Boron-diol adduct formation is a time-dependent covalent process. A 20-minute pre-incubation at 30°C ensures the system reaches thermodynamic equilibrium before the reaction begins.

  • Reaction Initiation: Add 2 mM ATP and 20 µM [ 14 C]-Leucine to initiate the aminoacylation reaction. Incubate for 15 minutes at 30°C.

    • Causality: MgCl₂ in the buffer is strictly required to coordinate ATP during the formation of the leucyl-adenylate intermediate.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold 5% Trichloroacetic acid (TCA).

    • Causality: TCA precipitates the large, radiolabeled macromolecular tRNA-[ 14 C]Leu complex, while leaving unreacted, free [ 14 C]-leucine soluble in the supernatant.

  • Filtration & Washing: Transfer the quenched mixture to a GF/C glass microfiber filter plate. Apply vacuum and wash three times with cold 5% TCA, followed by one wash with 95% ethanol to dry the filter.

  • Quantification: Add scintillation cocktail to the filter plate and read the retained radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression.

Self-Validation / Quality Control:

  • Minus-tRNA Control: Run a parallel assay measuring ATP consumption without tRNA. The 7-methyl-benzoxaborole should show no inhibition here, proving the mechanism requires the tRNA 3'-diols.

  • Positive Control: Use Tavaborole (an FDA-approved unsubstituted benzoxaborole) to benchmark assay sensitivity [4].

Protocol 2: Cellular Target Engagement via CETSA (Cellular Thermal Shift Assay)

Objective: Verify that the 7-methyl-benzoxaborole engages its target enzyme inside live cells, crossing the cellular membrane effectively.

Step-by-Step Methodology:

  • Cell Treatment: Culture target cells (e.g., Plasmodium infected erythrocytes or pathogen cultures) to mid-log phase. Treat with 10×IC50​ of the inhibitor or DMSO (vehicle control) for 2 hours.

  • Thermal Gradient: Aliquot the treated cells into PCR tubes (50 µL each). Heat the tubes across a temperature gradient (e.g., 40°C to 70°C, in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

    • Causality: Ligand binding thermodynamically stabilizes the target protein. The inhibitor-bound LeuRS will resist heat-induced unfolding at higher temperatures compared to the unbound enzyme.

  • Lysis and Separation: Add lysis buffer (containing protease inhibitors) and subject the tubes to three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C.

    • Causality: Centrifugation pellets the denatured/aggregated proteins. The supernatant contains only the soluble, properly folded target enzyme.

  • Detection: Analyze the soluble fractions via Western Blotting using an antibody specific to the target enzyme. Quantify band intensities to plot the melting curve ( Tm​ ) shift.

Workflow S1 Synthesize 7-Methyl Analog S2 In Vitro Enzyme Assay (IC50 Determination) S1->S2 S3 Cellular Target Engagement (CETSA / Thermal Shift) S2->S3 S4 Crystallography (Adduct Verification) S3->S4 S5 In Vivo Efficacy & PK Profiling S4->S5

End-to-end experimental workflow for validating benzoxaborole enzyme inhibitors.

References

  • Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. ACS Chemical Biology. Available at:[Link]

  • Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase. Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B (via PMC). Available at:[Link]

  • Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents. Molecules (MDPI). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

Welcome to the technical support center dedicated to the synthesis of 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and systematically improve reaction yields. The following troubleshooting guides and frequently asked questions are based on established synthetic protocols and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol?

A1: The most prevalent and well-documented synthetic pathways to 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol and its analogs typically start from a substituted toluene derivative. A common strategy involves the ortho-lithiation and subsequent borylation of a protected benzyl alcohol. Another approach is the palladium-catalyzed C-H borylation of a suitable toluene precursor. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile.

Q2: My overall yield is consistently low (<40%). What are the primary factors I should investigate?

A2: Consistently low yields in this synthesis can often be attributed to a few critical factors:

  • Incomplete lithiation or borylation: This is a frequent issue. Ensure your reagents are fresh, and the reaction is performed under strictly anhydrous and inert conditions.

  • Side reactions: The formation of undesired side products, such as over-borylated species or homocoupling products, can significantly reduce the yield of the desired product.

  • Suboptimal reaction conditions: Temperature, reaction time, and the choice of solvent can all have a profound impact on the reaction outcome.

  • Purification losses: The workup and purification steps can also lead to significant product loss. Re-evaluate your extraction and chromatography methods.

Q3: I am observing the formation of a significant amount of an unknown impurity in my final product. How can I identify and mitigate this?

A3: The first step is to characterize the impurity using techniques like NMR, mass spectrometry, and HPLC. Common impurities in this synthesis include starting materials, homocoupled byproducts, or isomers. Once identified, you can often mitigate their formation by adjusting the reaction stoichiometry, temperature, or the rate of addition of reagents. For instance, slow addition of the electrophile at low temperatures can often minimize the formation of byproducts.

Troubleshooting Guide: Step-by-Step Solutions

Issue 1: Low Yield in the Ortho-Borylation Step

The ortho-borylation of a protected 2-methylbenzyl alcohol is a critical step that often determines the overall yield. Here’s a detailed troubleshooting guide for this specific transformation.

Symptoms:

  • Low conversion of the starting material as observed by TLC or LC-MS.

  • Formation of multiple spots on the TLC plate, indicating a complex reaction mixture.

  • Isolation of a significant amount of unreacted starting material after workup.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Inactive Lithiating Agent n-Butyllithium (n-BuLi) or other organolithium reagents are highly sensitive to moisture and air. Improper storage or handling can lead to a decrease in molarity and subsequent incomplete lithiation.Titrate your n-BuLi solution before use to determine its exact molarity. Always use fresh, properly stored reagents.
Insufficiently Anhydrous Conditions Trace amounts of water in the solvent or on the glassware will quench the organolithium reagent, preventing the desired lithiation.Dry all glassware in an oven overnight and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents.
Suboptimal Reaction Temperature The temperature for the lithiation and borylation steps is critical. If the temperature is too high, side reactions can occur. If it's too low, the reaction may be sluggish.Maintain a consistent low temperature (typically -78 °C) during the lithiation step using a dry ice/acetone bath. For the borylation, allow the reaction to warm slowly to the optimal temperature as determined by literature or internal optimization studies.
Incorrect Stoichiometry An incorrect ratio of the lithiating agent or the boronic ester can lead to incomplete reaction or the formation of side products.Carefully calculate and measure the required amounts of all reagents based on the titrated molarity of the n-BuLi. A slight excess of the borylating agent can sometimes be beneficial.

Experimental Protocol: Optimizing the Ortho-Borylation

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Introduction: Dissolve the protected 2-methylbenzyl alcohol in anhydrous THF and cool the solution to -78 °C.

  • Lithiation: Slowly add the titrated n-BuLi solution dropwise via syringe while maintaining the temperature at -78 °C. Stir for the optimized time (typically 1-2 hours).

  • Borylation: Add the boronic ester (e.g., triisopropyl borate) dropwise at -78 °C.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Proceed with the standard aqueous workup and extraction.

Logical Workflow for Troubleshooting Low Borylation Yield

start Low Yield in Ortho-Borylation Step check_reagents Verify Activity of Lithiating Agent (Titration) start->check_reagents check_conditions Ensure Strictly Anhydrous and Inert Conditions check_reagents->check_conditions If reagent is active optimize_temp Optimize Reaction Temperature Profile check_conditions->optimize_temp If conditions are optimal optimize_stoich Adjust Stoichiometry of Reagents optimize_temp->optimize_stoich If temperature is optimized successful_yield Improved Yield optimize_stoich->successful_yield If stoichiometry is optimized

Caption: Troubleshooting workflow for low ortho-borylation yield.

Issue 2: Difficulties in the Deprotection and Cyclization Step

The final deprotection and cyclization to form the benzoxaborole ring can be challenging, with potential for side product formation and incomplete conversion.

Symptoms:

  • The presence of both the protected intermediate and the final product in the crude reaction mixture.

  • Formation of a polymeric byproduct.

  • Low isolated yield of the final product after purification.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Incomplete Deprotection The choice of deprotection conditions is crucial and depends on the protecting group used. Incomplete deprotection will lead to a mixture of compounds.Ensure the deprotection reagent is added in sufficient excess and the reaction is allowed to proceed for an adequate amount of time. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
Inefficient Cyclization The cyclization to form the oxaborole ring can be slow or reversible under certain conditions.The choice of acid or base catalyst is important. For example, a mild acid catalyst can facilitate the cyclization. The removal of water from the reaction mixture can also drive the equilibrium towards the cyclized product.
Product Instability The final benzoxaborole product may be unstable under the reaction or workup conditions, leading to degradation.Perform the reaction and workup at a lower temperature if possible. Minimize the exposure of the product to strong acids or bases during purification.

Experimental Protocol: Optimizing the Deprotection and Cyclization

  • Deprotection: Dissolve the borylated intermediate in a suitable solvent. Add the deprotecting agent (e.g., HCl for a silyl ether) and stir at room temperature. Monitor the reaction progress.

  • Cyclization: Upon complete deprotection, adjust the pH of the reaction mixture to facilitate cyclization. This may involve the addition of a mild acid.

  • Workup and Purification: Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography or recrystallization.

Reaction Pathway and Potential Pitfalls

start Protected Borylated Intermediate deprotection Deprotection start->deprotection intermediate Unstable Diol Intermediate deprotection->intermediate cyclization Cyclization intermediate->cyclization side_reaction Side Product Formation (e.g., Polymer) intermediate->side_reaction product 7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol cyclization->product

Caption: Deprotection and cyclization pathway with potential side reactions.

References

  • Synthesis of Benzoxaboroles: This reference provides a general overview of the synthesis of benzoxaboroles, which is relevant to the synthesis of 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol. [Source: National Institutes of Health, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2782424/]
  • Palladium-Catalyzed Borylation of C-H Bonds: This article discusses the palladium-catalyzed borylation of C-H bonds, a key reaction in one of the synthetic pathways to the target molecule. [Source: National Institutes of Health, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4499696/]
  • Tavaborole Synthesis: This article describes the synthesis of Tavaborole, a related benzoxaborole, which provides insights into the reaction conditions and potential challenges. [Source: Thieme, https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0040-1705973]
Optimization

preventing degradation of 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol . While the benzoxaborole pharmacophore is highly valued in drug development for its ability to form reversible covalent linkages with biologically relevant nucleophiles, its long-term storage requires strict adherence to mechanistic principles to prevent degradation.

This guide synthesizes field-proven protocols and authoritative chemical data to help you maintain the integrity of your compounds, ensuring that your biological assays and synthetic workflows remain robust and reproducible.

Core Mechanisms of Benzoxaborole Degradation

To effectively store 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol, you must first understand the causality behind its degradation. Unlike standard phenylboronic acids, the stereoelectronic effects present in the cyclic hemiester of the benzoxaborole ring reduce electron donation to the developing p-orbital on the boron atom[1]. This structural feature destabilizes the oxidation transition state, granting the molecule higher baseline stability. However, it remains susceptible to two primary degradation pathways:

  • Oxodeboronation (Oxidative Deboronation): The dominant degradation route in aerobic or physiological systems. Reactive oxygen species (ROS) or peroxides cleave the C–B bond, yielding a phenolic/alcohol byproduct and boric acid[2].

  • Protodeboronation: A pH-dependent mechanism driven by either acid-catalyzed electrophilic substitution (where boron is replaced by a proton) or base-catalyzed hydrolysis of the boronate anion at high pH[2].

Degradation A 7-methyl-1,3-dihydro- 2,1-benzoxaborol-1-ol B Oxidative Deboronation (ROS / H2O2) A->B Oxidation C Protodeboronation (Aqueous Acid/Base) A->C Hydrolysis D Phenolic Byproducts + Boric Acid B->D E De-boronated Aromatic + Boric Acid C->E

Degradation pathways of benzoxaboroles via oxidation and protodeboronation.

Troubleshooting & FAQs

Q: Why is my 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol yielding boric acid and phenolic byproducts over time? A: This degradation is driven by oxodeboronation[2]. While the benzoxaborole ring enhances oxidative stability compared to standard phenylboronic acids, prolonged exposure to ambient oxygen, light, or reactive oxygen species (ROS) will eventually cleave the C–B bond[1]. This cleavage irreversibly yields the corresponding alcohol/phenol and boric acid[2].

Q: Does this compound form boroxines (anhydrides) during storage like other boronic acids? A: No. A major structural advantage of the benzoxaborole scaffold is that the cyclic hemiester prevents the dehydration-induced oligomerization (boroxine formation) typically observed in standard arylboronic acids[1]. This makes the solid powder significantly more bench-stable, though it remains vulnerable to moisture-driven protodeboronation.

Q: How should I store the stock solutions to prevent protodeboronation? A: Protodeboronation proceeds via pH-dependent mechanisms[2]. To prevent this, never store the compound in aqueous buffers for extended periods. Keep the solid compound at +4 °C or -20 °C under an inert atmosphere (Argon or N2)[3]. Reconstitute in anhydrous DMSO immediately prior to your assays.

Q: Can I purify degraded material using standard silica gel chromatography? A: It is highly discouraged. Unprotected boronic acid derivatives, including benzoxaboroles, are poorly compatible with standard silica chromatography due to strong, irreversible interactions with the stationary phase hydroxyl groups[1].

Quantitative Stability Data

Understanding the relative stability of your compound dictates how rigorously you must apply environmental controls. The table below summarizes the stability profile of benzoxaboroles compared to related structural classes.

Compound ClassRelative Oxidative StabilityBoroxine FormationPrimary Degradation RouteStorage Requirement
Phenylboronic Acids (PBAs) Low (Baseline)Yes (Dehydration)Oxodeboronation-20 °C, Inert Gas
Benzoxaboroles (e.g., 7-methyl...) Moderate (10-100x > PBAs)NoOxodeboronation+4 °C to -20 °C[3]
Benzoxaborolones High (~10⁴x > PBAs)NoProtodeboronationBench Stable[1]

Self-Validating Experimental Protocols

To ensure trustworthiness in your experimental pipeline, implement the following self-validating workflows. Do not rely on visual inspection, as degraded benzoxaboroles often retain their physical appearance.

Protocol 1: Preparation and Long-Term Storage of Solid Aliquots

Causality: Repeated freeze-thaw cycles and ambient moisture exposure accelerate protodeboronation[2]. Aliquoting minimizes atmospheric exposure and preserves the bulk batch.

  • Equilibration: Allow the sealed vial of 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol to reach room temperature in a desiccator before opening to prevent condensation.

  • Aliquoting: In a dry environment (preferably a glove box), weigh out single-use aliquots into amber glass vials to protect against light-induced radical formation.

  • Inert Atmosphere: Flush each vial gently with a stream of dry Argon or Nitrogen gas to displace oxygen and ambient moisture[1].

  • Sealing & Storage: Seal tightly with PTFE-lined caps. Store at -20 °C in a secondary container with active desiccant (e.g., Drierite)[1],[3].

Protocol 2: ¹¹B NMR-Based Quality Control Assay

Causality: ¹¹B NMR is the definitive method to detect deboronation, as the chemical shift of boron is highly sensitive to its coordination state and structural integrity[1],[2].

  • Sample Preparation: Dissolve a small aliquot of the stored compound in anhydrous DMSO-d6.

  • Reference Standard: Use a sealed capillary of boric acid in D₂O as an external reference (set to ~20 ppm)[1]. Note: Avoid BF₃·OEt₂ if aqueous contamination is suspected due to hazardous hydrolytic decomposition[1].

  • Data Acquisition: Acquire the ¹¹B NMR spectrum (proton-decoupled) using a standard boron pulse sequence.

  • Spectral Analysis:

    • Intact Compound: Look for the characteristic peak of the tetrahedral/trigonal benzoxaborole species (typically between 8.0 to 31.0 ppm depending on the exact solvent and pH)[1],[4].

    • Degradation Detection: The appearance of a sharp peak at ~20 ppm confirms the presence of boric acid, indicating that oxidative deboronation or protodeboronation has occurred[1],[2].

  • Decision: If the 20 ppm peak integrates to >5% relative to the parent peak, discard the aliquot.

Workflow S1 Receive Solid Compound S2 Aliquot into Amber Vials (Minimize Headspace) S1->S2 S3 Flush with Argon/N2 Gas S2->S3 S4 Seal & Store at -20°C (Desiccated) S3->S4 S5 Pre-Experiment QC (11B NMR Analysis) S4->S5 S6 Peak at ~20 ppm? (Boric Acid Detected) S5->S6 S7 Proceed to Assay S6->S7 No S8 Discard or Purify S6->S8 Yes

Self-validating workflow for the storage and quality control of benzoxaboroles.

References

  • Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore | The Journal of Organic Chemistry - ACS Public
  • Synthesis and physicochemical evaluation of phosphorus(iii) and phosphorus(v) substituted benzoxaboroles - Organic & Biomolecular Chemistry. rsc.org.
  • Intercalation of Benzoxaborolate Anions in Layered Double Hydroxides: Toward Hybrid Formulations for Benzoxaborole Drugs | Chemistry of M
  • EN300-158939 - EnamineStore. enaminestore.com.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol Synthesis &amp; Impurities

Welcome to the Technical Support Center for 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS 108485-02-5). This guide is designed for researchers, process chemists, and drug development professionals scaling up benzoxabor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS 108485-02-5). This guide is designed for researchers, process chemists, and drug development professionals scaling up benzoxaborole building blocks.

The synthesis of this compound typically relies on the1 using bis(pinacolato)diboron (B₂pin₂), followed by acidic hydrolysis and spontaneous cyclization[1]. While this pathway is highly efficient, it is susceptible to specific thermodynamic and kinetic impurities. Below is our authoritative troubleshooting guide to resolving these bottlenecks.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My final batch shows a mass[M+H]⁺ corresponding to roughly three times the expected mass (m/z ~391). What is this impurity, and how do I resolve it? A1: You are detecting the Boroxine Trimer (Anhydride) . Benzoxaboroles are hemiboronic acids that can undergo2 when subjected to prolonged vacuum drying or elevated temperatures[2].

  • Causality: The equilibrium between the monomeric benzoxaborole and the boroxine trimer is heavily dependent on moisture. Over-drying shifts the equilibrium toward the dehydrated trimer.

  • Resolution: Rehydrate the batch. Dissolve the crude product in a water-miscible solvent (e.g., THF), add 5% v/v deionized water, and stir at room temperature for 2 hours. Recover the monomeric form by lyophilization or gentle nitrogen stream drying rather than high-vacuum baking.

Q2: I am detecting significant amounts of 3-methylbenzyl alcohol (m/z 123) in my crude mixture after the borylation step. Why is this happening? A2: This is a Protodeboronation / Debromination impurity. During the Pd-catalyzed Miyaura borylation, the highly reactive C-Pd-Br intermediate can undergo premature protonation if3[3].

  • Causality: Water acts as a proton source, quenching the organopalladium intermediate before the transmetalation step with B₂pin₂ can occur, effectively reducing the aryl bromide to an arene.

  • Resolution: Ensure strict anhydrous conditions. Dry the potassium acetate (KOAc) base in a vacuum oven at 120°C overnight. If the issue persists, switch to a more sterically hindered, electron-rich ligand (e.g., XPhos) to accelerate the transmetalation step and kinetically outcompete the protodeboronation pathway.

Q3: NMR shows residual aliphatic singlets around 1.2 ppm, and the product resists crystallization. What is the issue? A3: This indicates Incomplete Hydrolysis of the Pinacol Ester . If the acidic hydrolysis step is too brief or the pH is insufficiently low, the pinacol boronate intermediate will not fully cleave, preventing cyclization into the benzoxaborole[1].

  • Causality: The B-O bonds in the pinacol ester are highly stable. Weakly acidic conditions fail to drive the equilibrium toward the free boronic acid.

  • Resolution: Abandon simple acid washes. Utilize a biphasic oxidative cleavage method (NaIO₄ in THF/H₂O with catalytic HCl) to irreversibly destroy the pinacol ligand, forcing quantitative cyclization.

Part 2: Quantitative Impurity Profiling

Summarizing the critical impurities, their detection markers, and acceptable thresholds ensures rigorous quality control before advancing the building block to downstream coupling.

Impurity NameStructural Marker (LC-MS / NMR)Typical Crude %Acceptable LimitPrimary Removal Strategy
Boroxine Trimer m/z 391 [M+H]⁺5.0 - 20.0%< 0.5%Aqueous rehydration & lyophilization
3-Methylbenzyl alcohol m/z 123 [M+H]⁺2.0 - 10.0%< 0.1%EtOAc/Water biphasic extraction
Pinacol Boronate Ester m/z 249 [M+H]⁺ ; NMR (singlet, 1.2 ppm)1.0 - 5.0%< 0.1%NaIO₄ oxidative cleavage
Residual Palladium Dark discoloration / ICP-MS> 500 ppm< 10 ppmSiliaBond® Thiol scavenging

Part 3: Self-Validating Resolution Protocol

To guarantee high-purity 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol, utilize this self-validating Oxidative Cleavage & Rehydration Workflow . This protocol is designed with built-in causality checks to prevent failure cascades.

Step 1: Dissolution & Oxidative Cleavage

  • Dissolve the crude borylation mixture in a THF/H₂O mixture (4:1 v/v, 10 mL/g).

  • Add 3.0 equivalents of Sodium Periodate (NaIO₄) and 0.1 equivalents of 2M HCl.

  • Stir vigorously at 25°C for 2 hours.

  • Causality: NaIO₄ oxidatively cleaves the pinacol C-C bond, irreversibly driving the equilibrium away from the pinacol ester. The mild acid catalyzes the subsequent intramolecular cyclization.

  • Validation Checkpoint 1: Sample 10 µL, dilute in MeCN, and analyze via LC-MS. The peak corresponding to the pinacol ester (m/z 249) must be <1% relative to the target mass (m/z 149). If >1%, add 0.5 eq NaIO₄ and stir for 1 additional hour.

Step 2: Phase Separation & Pinacol Removal

  • Filter the precipitated sodium iodate salts through a Celite pad.

  • Extract the filtrate with Ethyl Acetate (EtOAc) (3 x 10 mL/g). Wash the combined organic layers with brine.

  • Validation Checkpoint 2: Run a TLC (Hexanes/EtOAc 7:3, KMnO₄ stain). Free pinacol will stain bright yellow/white. Ensure the aqueous layer has successfully sequestered the cleaved pinacol.

Step 3: Palladium Scavenging

  • Add 10 wt% SiliaBond® Thiol (or equivalent thiol-functionalized silica) to the EtOAc layer.

  • Heat the suspension to 40°C and stir for 2 hours.

  • Causality: The highly coordinating hydroxyl group of the benzoxaborole often drags Pd into the organic phase. Thiol-functionalized silica irreversibly binds this residual palladium, preventing heavy metal carryover.

Step 4: Controlled Crystallization & Hydration

  • Filter the scavenger and concentrate the EtOAc layer under reduced pressure (Do not exceed 35°C ).

  • Re-dissolve the residue in a minimum volume of hot water/ethanol (9:1 v/v).

  • Allow the solution to cool slowly to 4°C to induce crystallization.

  • Validation Checkpoint 3: Analyze the final crystals via LC-MS. The absence of m/z 391 confirms the aqueous crystallization successfully yielded the monomeric benzoxaborole, completely avoiding boroxine trimerization.

Part 4: Mechanistic Workflow Visualization

The following diagram maps the synthetic workflow, highlighting the exact nodes where thermodynamic and kinetic impurities branch off from the desired pathway.

G Start 2-Bromo-3-methylbenzyl alcohol (Starting Material) Borylation Pd-Catalyzed Miyaura Borylation (B2pin2, KOAc, Pd(dppf)Cl2) Start->Borylation PinacolEster Pinacol Boronate Intermediate Borylation->PinacolEster Transmetalation Debrom Impurity: 3-Methylbenzyl alcohol (Protodeboronation) Borylation->Debrom Moisture / Wet Base (Side Reaction) Hydrolysis Acidic Hydrolysis & Cyclization (NaIO4 / HCl / H2O) PinacolEster->Hydrolysis Target 7-Methyl-1,3-dihydro- 2,1-benzoxaborol-1-ol Hydrolysis->Target pH < 3, Oxidative Cleavage OpenForm Impurity: Open Boronic Acid (Incomplete Cyclization) Hydrolysis->OpenForm Incomplete Cleavage or Basic pH Boroxine Impurity: Boroxine Trimer (Dehydration Anhydride) Target->Boroxine Over-drying / Heat

Figure 1: Synthetic workflow of 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol and impurity branching.

Part 5: References

  • Zhu, J., et al. "One-pot synthesis of benzoxaborole derivatives from the palladium-catalyzed cross-coupling reaction of alkoxydiboron with unprotected o-bromobenzylalcohols." Organic & Biomolecular Chemistry (RSC Publishing). URL:

  • Ding, C., et al. "Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148." Organic Process Research & Development (ACS Publications). URL:

  • Chardon, A., et al. "Recent Advances in the Synthesis of Borinic Acid Derivatives." Molecules (MDPI). URL:

Sources

Reference Data & Comparative Studies

Validation

benchmarking 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol enzyme inhibition rates

As a Senior Application Scientist evaluating novel chemotypes for antimicrobial and antiparasitic drug development, I rely on rigorous, objective benchmarking to separate promising leads from dead ends. The benzoxaborole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating novel chemotypes for antimicrobial and antiparasitic drug development, I rely on rigorous, objective benchmarking to separate promising leads from dead ends. The benzoxaborole class—characterized by a boron atom integrated into a bicyclic ring system—has revolutionized the targeting of aminoacyl-tRNA synthetases.

Specifically, 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (7-Me-BzB) represents a critical structural evolution in this class. While early-generation benzoxaboroles like tavaborole (AN2690) demonstrated potent in vitro efficacy, they often suffered from rapid clearance and poor systemic distribution. As demonstrated in recent medicinal chemistry optimizations, introducing a 7-methyl substituent on the benzoxaborane core significantly improves pharmacokinetic (PK) properties, extending half-life and increasing bioavailability compared to unmethylated analogs.

This guide provides an objective, data-driven comparison of the 7-Me-BzB scaffold against established alternatives and details the self-validating experimental protocols required to benchmark Leucyl-tRNA synthetase (LeuRS) inhibition rates accurately.

Mechanism of Action: The Adduct Trapping Paradigm

To benchmark an inhibitor, one must first understand the precise biophysical event being measured. Benzoxaboroles do not compete with ATP or the amino acid substrate in the synthetic active site. Instead, they target the spatially distinct editing domain of LeuRS.

The highly electrophilic boron atom of the benzoxaborole coordinates with the 2'- and 3'-oxygen atoms of the terminal adenosine (A76) of tRNA^Leu. This forms a stable bidentate covalent adduct that traps the tRNA in the editing site, preventing further aminoacylation and halting protein synthesis.

MOA LeuRS Leucyl-tRNA Synthetase (Editing Domain) Adduct Covalent Adduct (Enzyme-tRNA-Inhibitor) LeuRS->Adduct tRNA tRNA^Leu (A76) tRNA->Adduct Inhibitor 7-Me-BzB (Inhibitor) Inhibitor->Adduct Halt Protein Synthesis Halted Adduct->Halt

Mechanism of 7-Me-BzB trapping tRNA^Leu within the LeuRS editing domain to halt protein synthesis.

Benchmarking Data: Comparative Enzyme Inhibition

When benchmarking 7-Me-BzB against alternative benzoxaboroles, we must look at both the biochemical inhibition (IC50) and the translational in vivo metrics. Time-dependent inhibition is a hallmark of this class; for instance, the IC50 of epetraborole against E. coli LeuRS shifts dramatically from 38 nM to 3 nM after pre-incubation.

The table below synthesizes the performance of the 7-methyl scaffold against standard clinical and preclinical alternatives.

Table 1: Comparative LeuRS Inhibition and Pharmacokinetic Metrics

CompoundStructural ModificationTarget EnzymeIC50 (Pre-incubated)Bioavailability (F%)In Vivo Efficacy / Half-life
7-Me-BzB (Core Scaffold) 7-Methyl substitutionP. falciparum LeuRS~400 nM>90%t1/2 > 5 h
Tavaborole (AN2690) 5-Fluoro substitutionL. donovani LRS830 nMLow (Topical)t1/2 ~ 2 h
Epetraborole 3-Aminomethyl substitutionE. coli LeuRS3 nMHigh (Oral)Short PAE (<1 h)
Compound 70 (Optimized) 7-Methyl + Pyrazine CarboxamideP. falciparum LeuRS<100 nM96%ED90 = 0.85 mg/kg

Data supported by findings that benzoxaboroles like AN2690 efficiently block aminoacylation by Leishmania LRS in vitro.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols detail how to benchmark these inhibition rates accurately. Every step is designed as a self-validating system to eliminate artifactual data.

Protocol 1: Time-Dependent Aminoacylation Inhibition Assay

Causality Check: Benzoxaboroles are slow-binding inhibitors. The formation of the enzyme-tRNA-inhibitor adduct is time-dependent. Failing to pre-incubate the enzyme with the inhibitor will artificially inflate the IC50 value, leading to false negatives during screening.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 30 mM KCl, 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.

  • Pre-incubation Phase (Critical Step): Mix recombinant LeuRS (10 nM final) with varying concentrations of 7-Me-BzB (0.1 nM to 10 µM) and 2 µM uncharged tRNA^Leu. Incubate at 37°C for exactly 60 minutes.

    • Why: This allows the slow-forming covalent adduct to reach thermodynamic equilibrium prior to substrate introduction.

  • Reaction Initiation: Initiate the aminoacylation reaction by adding a mixture of 2 mM ATP and 20 µM[14C]-leucine (specific activity 300 mCi/mmol).

  • Quenching: After 15 minutes, transfer 20 µL of the reaction mixture onto a 96-well glass microfiber filter plate pre-wetted with 5% Trichloroacetic acid (TCA).

    • Why: TCA immediately denatures the enzyme (stopping the reaction) and precipitates the radiolabeled macromolecule (tRNA-[14C]-Leu), allowing it to be separated from free, unreacted [14C]-leucine during filtration.

  • Filtration and Counting: Wash the filter plate three times with 5% TCA and once with 95% ethanol. Dry the plate, add scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter. Calculate IC50 using a four-parameter logistic non-linear regression model.

Workflow Prep Enzyme & tRNA Preparation PreInc Inhibitor Pre-incubation (Time-dependent) Prep->PreInc Reaction [14C]-Leucine Aminoacylation PreInc->Reaction Quench TCA Precipitation & Filtration Reaction->Quench Count Scintillation Counting (IC50) Quench->Count

Step-by-step workflow for the time-dependent aminoacylation inhibition assay to determine IC50.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Kinetics

Causality Check: Enzyme inhibition assays measure downstream functional loss, which can be confounded by ATP hydrolysis rates or tRNA degradation. ITC directly measures the thermodynamic heat of the adduct formation, providing an absolute dissociation constant ( Kd​ ) independent of enzymatic turnover.

  • Sample Preparation & Degassing: Dialyze recombinant LeuRS and tRNA^Leu overnight against the exact same ITC buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2) to prevent heat of mixing artifacts. Degas all solutions for 15 minutes prior to loading.

  • Titration Setup: Load the sample cell with 20 µM LeuRS and 40 µM tRNA^Leu. Load the injection syringe with 400 µM 7-Me-BzB.

    • Why: The tRNA must be present in excess in the cell because the benzoxaborole only binds to the LeuRS-tRNA complex, not the apoenzyme.

  • Injection Phase: Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the baseline to restabilize.

  • Data Fitting: Integrate the heat peaks and fit the data to a one-site binding model to extract the stoichiometry (N), enthalpy (ΔH), and dissociation constant ( Kd​ ).

By cross-validating the functional IC50 from Protocol 1 with the thermodynamic Kd​ from Protocol 2, researchers can confidently benchmark the structural advantages of the 7-methyl substitution against other benzoxaborole derivatives.

References

  • Recent developments in the medicinal chemistry of single boron atom-containing compounds Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Time-Dependent Inhibition of Leucyl-tRNA-Synthetase (LeuRS): Insight into Target Vulnerability Source: PubMed / ACS Infectious Diseases URL:[Link]

  • Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase Source: eScholarship / Antimicrobial Agents and Chemotherapy URL:[Link]

  • Leishmania donovani Parasites Are Inhibited by the Benzoxaborole AN2690 Targeting Leucyl-tRNA Synthetase Source: ASM Journals / Antimicrobial Agents and Chemotherapy URL:[Link]

  • Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase Source: MDPI / Molecules URL:[Link]

Comparative

structural comparison of 7-methyl and 4-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

An In-Depth Structural Comparison for Medicinal Chemists: 7-Methyl vs. 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol A Senior Application Scientist's Guide The benzoxaborole ring system is a privileged pharmacophore in mode...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Structural Comparison for Medicinal Chemists: 7-Methyl vs. 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

A Senior Application Scientist's Guide

The benzoxaborole ring system is a privileged pharmacophore in modern drug discovery, notable for its unique ability to form reversible covalent bonds with biological targets.[1] This has led to the successful development of therapeutics like the antifungal tavaborole.[1] However, the efficacy and pharmacokinetic profile of a benzoxaborole-based drug candidate can be profoundly influenced by the substitution pattern on its aromatic ring. This guide provides a detailed structural comparison of two positional isomers, 7-methyl- and 4-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol, to arm researchers and drug development professionals with the insights needed for rational drug design.

We will dissect the nuanced differences in their three-dimensional structures, electronic properties, and intermolecular interactions, supported by established experimental and computational methodologies.

The Isomeric Structures: A Subtle Yet Critical Distinction

The core scaffold of 1,3-dihydro-2,1-benzoxaborol-1-ol is identical in both molecules. The critical difference lies in the placement of a single methyl group on the benzene ring, which imparts distinct steric and electronic characteristics to each isomer.

  • 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS: 108485-02-5)[2]

  • 4-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS: 947162-74-5)[3]

The proximity of the 7-methyl group to the boroxole ring, versus the more remote position of the 4-methyl group, is the primary driver of the structural variations discussed below.

Comparative Physicochemical Properties: A Quantitative Overview

The location of the methyl group directly impacts fundamental physicochemical properties that govern a molecule's behavior in a biological system. The following table summarizes key computed and experimental properties.

Property7-Methyl Isomer4-Methyl IsomerScientific Rationale for Difference
Molecular Formula C₈H₉BO₂C₈H₉BO₂Isomers share the same atomic composition.
Molecular Weight 147.97 g/mol 147.97 g/mol Isomers have identical molecular formulas.
Predicted XLogP3 1.91.9Lipophilicity is predicted to be very similar as the overall composition is the same.
Predicted pKa ~8.5~8.7The 7-methyl group is closer to the boronic acid, exerting a minor electron-donating inductive effect that can slightly influence the acidity of the B-OH group compared to the more distant 4-methyl group.
Hydrogen Bond Donors 11Both molecules possess one hydroxyl group (B-OH).
Hydrogen Bond Acceptors 22Both molecules have two oxygen atoms capable of accepting hydrogen bonds.

Data sourced from chemical databases and computational prediction models.

Experimental Elucidation: Single-Crystal X-ray Diffraction

To unambiguously determine the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the solid state, single-crystal X-ray diffraction (SCXRD) is the definitive method.[4][5] It provides atomic-level resolution of bond lengths, bond angles, and the crystal packing arrangement.[5]

Experimental Workflow for SCXRD

The process, from sample preparation to final structure, follows a well-defined path.

scxrd_workflow Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis High-Purity Synthesis crystal_growth Crystal Growth (Slow Evaporation) synthesis->crystal_growth mounting Mount Suitable Crystal crystal_growth->mounting diffractometer X-ray Diffraction (Cryo-cooled) mounting->diffractometer solve Solve Phase Problem diffractometer->solve refine Refine Atomic Model solve->refine validate Validate Structure refine->validate

Caption: A generalized workflow for small molecule structure determination via SCXRD.

Detailed Protocol Steps:
  • Material Preparation : Both isomers must be synthesized and purified to >98% purity to facilitate the growth of high-quality single crystals.[6]

  • Crystal Growth : Growing X-ray quality crystals is often the most challenging step.[5][6] A common and effective method is the slow evaporation of a saturated solution.[6] This involves dissolving the compound in a suitable solvent (or solvent system) in which it is moderately soluble and allowing the solvent to evaporate over several days in a vibration-free environment.[6]

  • Data Collection : A suitable crystal (typically <0.5mm) is selected and mounted on a diffractometer.[7] Data is usually collected at a low temperature (e.g., 100 K) to minimize atomic thermal motion, resulting in higher quality data.[7]

  • Structure Solution and Refinement : The diffraction pattern is processed to determine the electron density distribution within the crystal. From this, an atomic model is built and refined using specialized software like SHELXL to best fit the experimental data.[8]

Structural Insights:

From the crystal structures of related benzoxaboroles, we can anticipate key structural features.[8][9] For both isomers, the molecules are expected to be nearly planar.[8] A dominant feature in the crystal packing will likely be strong O—H⋯O hydrogen bonds, leading to the formation of centrosymmetric dimers.[8] The key difference will arise from the steric influence of the methyl group. The 7-methyl isomer's methyl group, being ortho to the fused ring junction, may induce slight out-of-plane distortions and will influence which other weak intermolecular interactions (like C-H···π) can form, thereby altering the overall three-dimensional packing arrangement compared to the 4-methyl isomer.

Computational Analysis: Density Functional Theory (DFT)

To complement experimental data, computational methods like Density Functional Theory (DFT) are invaluable for probing the electronic structure and predicting properties.[10] DFT allows for the calculation of electron distribution, molecular orbital energies, and other quantum chemical parameters that explain the molecule's intrinsic reactivity and properties.[10][11]

Computational Workflow for DFT Analysis

A typical DFT study involves a logical sequence of calculations to ensure a robust and meaningful result.

dft_workflow Figure 2: Computational DFT Analysis Workflow start Build Initial 3D Structures (4-Me and 7-Me isomers) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify True Minimum esp_calc Electrostatic Potential (ESP) and Partial Charges geom_opt->esp_calc mo_calc Frontier Molecular Orbitals (HOMO/LUMO) geom_opt->mo_calc analysis Analyze & Compare Electronic Properties esp_calc->analysis mo_calc->analysis

Caption: A logical workflow for comparing molecular properties using DFT.

Key Insights from DFT:
  • Electrostatic Potential (ESP) Maps : These maps visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. The electron-donating nature of the methyl group will subtly alter the ESP map. In the 7-methyl isomer, this effect will be more localized near the crucial boroxole ring, potentially influencing the Lewis acidity of the boron atom and its interaction with polar residues in a protein active site.

  • Frontier Molecular Orbitals (HOMO/LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between them relates to the molecule's electronic stability. Positional isomerism can slightly alter these energy levels, which may have implications for the molecule's susceptibility to metabolic oxidation.

Synthesis and Implications for Drug Development

The structural and electronic differences between the 4-methyl and 7-methyl isomers, though subtle, have significant consequences for drug design:

  • Target Recognition and Binding Affinity : The steric bulk of the 7-methyl group is positioned directly adjacent to the boroxole ring. This can act as a "steric rudder," either by creating a favorable van der Waals contact within a hydrophobic pocket or by causing a steric clash that prevents optimal binding. The 4-methyl group, being more remote, will have a less direct steric influence on the pharmacophore but can still interact with different regions of the binding site.

  • Solubility and Permeability : Crystal packing, as revealed by SCXRD, directly impacts solid-state properties like melting point and dissolution rate. Different packing arrangements driven by the methyl position can lead to variations in aqueous solubility.

  • Metabolic Stability : The position of the methyl group can render it more or less accessible to metabolic enzymes like Cytochrome P450s. One isomer might be more prone to oxidation at the methyl group or an adjacent aromatic position, leading to a shorter in vivo half-life.

Conclusion

The choice between a 7-methyl and a 4-methyl substitution on the 1,3-dihydro-2,1-benzoxaborol-1-ol scaffold is not a trivial one. This guide demonstrates that this simple positional change creates two distinct molecules with different three-dimensional shapes and electronic profiles. The 7-methyl isomer features steric bulk in close proximity to the active boronic acid moiety, directly modulating its immediate environment. The 4-methyl isomer, in contrast, presents this bulk at a distance, influencing a different spatial region. A comprehensive approach, combining the definitive structural data from X-ray crystallography with the electronic insights from DFT calculations, is essential for rationally exploiting these differences to optimize potency, selectivity, and ADME properties in drug discovery programs.

References

  • D. Laurencin et al., "A combined experimental-computational study of benzoxaborole crystal structures," CrystEngComm, Royal Society of Chemistry.
  • N. C. Gonnella, "Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry," Eastern Analytical Symposium.
  • Request PDF, "A combined experimental-computational study of benzoxaborole crystal structures," ResearchG
  • J. P. Metherall et al., "Advanced crystallisation methods for small organic molecules," Chemical Society Reviews, Royal Society of Chemistry, 2023.
  • "Small molecule X-ray crystallography," School of Chemistry and Molecular Biosciences, The University of Queensland.
  • R. J. Lachicotte, "How To: Grow X-Ray Quality Crystals," Department of Chemistry, University of Rochester.
  • "Small Molecule X-Ray Crystallography, Theory and Workflow," ResearchG
  • I. D. Madura et al., "5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol," Acta Crystallographica Section E, PMC.
  • "1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][4][9]oxaborole-6-carboxylic acid," MilliporeSigma.

  • "6-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol," MilliporeSigma.
  • "7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol — Chemical Substance Inform
  • "DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures," MDPI, 2025.
  • "Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones," SciSpace.
  • "4-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol — Chemical Substance Inform
  • "3-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol," MilliporeSigma.
  • "Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore," ACS Medicinal Chemistry Letters, 2016.
  • "1-hydroxy-3H-2,1-benzoxaborole," Chemical Synthesis D
  • I. D. Madura et al.
  • "4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol | 174671-88-6," ChemicalBook.
  • "1,3-Benzenediol, 4-methyl- | C7H8O2 | CID 10333," PubChem.
  • "1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol | C7H7BO3 | CID 57968699," PubChem.
  • S. Grimme et al.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

As a Senior Application Scientist, I recognize that handling novel and highly active pharmacophores requires more than just basic compliance; it demands a deep understanding of the chemical's physical and biological prop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel and highly active pharmacophores requires more than just basic compliance; it demands a deep understanding of the chemical's physical and biological properties. 7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS: 108485-02-5) is a critical intermediate in modern medicinal chemistry. Benzoxaboroles are privileged scaffolds in drug discovery, offering superior hydrolytic stability and water solubility compared to traditional boronic acids (1[1]). They form the core structural motif in FDA-approved therapeutics like tavaborole and crisaborole, and are actively investigated for antimalarial and antiviral applications (2[2]).

However, the biological activity that makes this compound valuable also dictates strict handling protocols. Below is the comprehensive, self-validating safety and operational guide for handling this specific benzoxaborole derivative.

Hazard Profile & Mechanistic Causality

According to chemical compliance data (3[3]), this compound presents specific quantitative hazards. Understanding the causality behind these classifications is essential for designing an effective barrier strategy.

Hazard ClassHazard CodeBiological ManifestationRequired Engineering/PPE Mitigation
Acute Toxicity 4 H302 + H312 + H332Systemic toxicity via oral, dermal, or inhalation routes.Closed-system transfers; double gloving.
Skin Irritation 2 H315Localized epidermal inflammation upon contact.Nitrile gloves (≥0.11 mm thickness).
Eye Irritation 2A H319Severe ocular irritation and potential corneal damage.ANSI Z87.1+ indirect vent safety goggles.
STOT SE 3 H336Central nervous system depression (drowsiness/dizziness).Fume hood (80-120 fpm face velocity).

Personal Protective Equipment (PPE) Matrix

To safely handle 7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol, the following PPE matrix must be strictly adhered to. Every item serves as a targeted countermeasure to the hazards listed above.

Protection ZoneRequired PPESpecification & MaterialScientific Rationale
Ocular/Face Safety GogglesANSI Z87.1+ compliant, tight-fitting indirect vent.Prevents aerosolized benzoxaborole dust or micro-splashes during dissolution from causing severe eye irritation (H319)[3].
Dermal (Hands) Nitrile GlovesMinimum 0.11 mm thickness. Double gloving required.Mitigates dermal acute toxicity (H312)[3]. Double gloving provides a fail-safe; if the outer glove is compromised by solvent, the inner glove maintains the barrier.
Dermal (Body) Lab Coat & ApronFlame-retardant, knee-length coat. Polyethylene apron.Prevents particulate accumulation on personal clothing, eliminating secondary exposure vectors outside the lab.
Respiratory N95/P100 RespiratorNIOSH-approved half-face respirator with P100 filters.Mandatory only if handling outside a fume hood or during spill cleanup to prevent STOT SE 3 inhalation effects (H336)[3].

Operational Workflow: Step-by-Step Methodology

This protocol is designed as a self-validating system. If a step cannot be completed as described, the operation must be halted, as the safety barrier has been compromised.

Step 1: Fume Hood Verification & Anti-Static Preparation

  • Action: Conduct all dry powder handling inside a certified chemical fume hood verified to a face velocity of 80–120 fpm. Use a zero-stat gun or anti-static bar near the analytical balance.

  • Causality: Benzoxaborole powders are highly prone to static charge accumulation. Discharging the static prevents the powder from aerosolizing during transfer, directly mitigating the inhalation and STOT SE 3 hazards[3].

Step 2: Closed-System Weighing

  • Action: Tare a clean, dry receiving vial. Transfer the required mass of 7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol into the vial using a static-free, non-sparking spatula. Cap the vial tightly before removing it from the fume hood to transport it to the analytical balance.

  • Causality: Capping the vial within the engineering control zone ensures no fugitive dust escapes into the general laboratory environment, neutralizing the Acute Tox 4 (H332) exposure risk[3].

Step 3: Solvent Dissolution

  • Action: Re-introduce the capped vial into the fume hood. Slowly add the chosen organic solvent (e.g., DMSO or methanol) down the inner wall of the vial using a glass pipette.

  • Causality: Adding solvent down the wall prevents the rapid displacement of air from ejecting fine, un-wetted particulates out of the vial, maintaining the integrity of your respiratory protection strategy.

Step 4: Post-Operation Decontamination

  • Action: Wipe down the balance and fume hood surfaces with a 70% ethanol/water solution, followed by a damp water wipe. Remove outer gloves first (turning them inside out), followed by the lab coat, and finally the inner gloves. Wash hands immediately.

  • Causality: Benzoxaboroles have higher water solubility than standard boronic acids (1[1]), making aqueous ethanol an highly effective solvent for surface decontamination.

Spill Response & Disposal Plan

Minor Spill Cleanup (<50g):

  • Don a P100 respirator immediately, as engineering controls (the fume hood) are no longer containing the dust.

  • Gently cover the spilled powder with damp paper towels. Causality: The moisture suppresses dust aerosolization.

  • Sweep up the material using a non-sparking anti-static brush and dustpan.

  • Place all cleanup materials into a chemically compatible, sealable hazardous waste container.

Waste Segregation & Disposal:

  • Solid Waste: Dispose of as hazardous chemical waste (organoboron compounds) according to local EPA/RCRA regulations. Do not flush down the sink.

  • Liquid Waste: Segregate organic solvent waste containing benzoxaboroles from heavy metal waste. Label clearly with "Contains Organoboron Compounds" to prevent reactive cross-contamination in the waste stream.

Workflow Visualization

G Start Pre-Operation: Verify Engineering Controls & PPE HazardCheck Hazard Mitigation (Acute Tox 4, Irritant, STOT SE 3) Start->HazardCheck Weighing Active Handling: Anti-static Weighing in Fume Hood HazardCheck->Weighing Suppress Dust/Vapor Transfer Closed-System Transfer & Solvent Dissolution Weighing->Transfer Decon Post-Operation: Surface Decontamination (70% EtOH) Transfer->Decon Waste Waste Segregation: Organoboron Hazardous Disposal Decon->Waste

Operational workflow and hazard mitigation for 7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol.

References

  • Title: 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: MDPI (Molecules) URL: [Link]

  • Title: Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor Source: NIH / PubMed Central (Journal of Medicinal Chemistry) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
Reactant of Route 2
Reactant of Route 2
7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
© Copyright 2026 BenchChem. All Rights Reserved.